molecular formula C8H12N2O2 B2612636 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 874908-45-9

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2612636
CAS No.: 874908-45-9
M. Wt: 168.196
InChI Key: JILAPOUDFIPUBR-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-7-6(8(11)12)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILAPOUDFIPUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Diverse Biological Landscape of 5-Substituted Pyrazole-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern therapeutic agents.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. When functionalized with a carboxylic acid at the 4-position and a variable substituent at the 5-position, the resulting 5-substituted pyrazole-4-carboxylic acid framework gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. These activities range from anti-inflammatory and antimicrobial to anticancer and antidiabetic effects.[1][2][3][4]

This guide provides an in-depth exploration of the key biological activities associated with this versatile chemical scaffold. We will delve into the mechanisms of action, examine structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of these promising derivatives.

Chapter 1: Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: COX-1 vs. COX-2 Inhibition

The pharmacological action of these derivatives is often rooted in the suppression of prostaglandin biosynthesis.[6] Prostaglandins are potent inflammatory mediators derived from arachidonic acid by COX enzymes. There are two primary isoforms:

  • COX-1: A constitutive enzyme expressed in most tissues, responsible for baseline physiological functions such as maintaining gastric mucosal integrity and platelet aggregation.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies have demonstrated that the nature of the substituents on the pyrazole ring significantly influences both potency and COX-2 selectivity. For instance, extending an alkyl chain and incorporating amide or ester functionalities has been shown to enhance anti-inflammatory and analgesic profiles.[7] The specific arrangement and electronic properties of the groups at the 1, 3, and 5-positions of the pyrazole ring dictate the binding interactions within the active site of the COX enzymes.

Data Summary: In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole derivatives evaluated using the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Compound IDSubstituent at C5% Edema InhibitionReference Compound% Inhibition (Ref.)Source
14b Long-chain alkyl amide30.9%IndomethacinNot Specified[7]
15b Long-chain alkyl ester28.6%IndomethacinNot Specified[7]
2e Aryl group> IndomethacinIndomethacinNot Specified[6]
1-N-Allylthiocarbamoyl-... 2-pyrrolylComparable to IndomethacinIndomethacinNot Specified[5]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of test compounds.[7]

Objective: To evaluate the ability of a 5-substituted pyrazole-4-carboxylic acid derivative to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200g)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Reference (Indomethacin), and Test groups (different doses of the pyrazole derivative).

  • Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[6] The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Self-Validation and Causality: This is a self-validating system because it includes both a negative (vehicle) and a positive (Indomethacin) control. A statistically significant reduction in paw edema in the test group compared to the control group, especially if comparable to the reference group, indicates potent anti-inflammatory activity. The time-course measurement allows for the assessment of the onset and duration of the effect.

Visualization: Anti-inflammatory Assay Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate 1. Animal Acclimatization & Fasting grouping 2. Grouping (Control, Ref, Test) acclimate->grouping admin 3. Compound Administration grouping->admin baseline 4. Measure Baseline Paw Volume admin->baseline induce 5. Inject Carrageenan baseline->induce measure 6. Measure Paw Volume (1-4h) induce->measure calc 7. Calculate % Edema Inhibition measure->calc report 8. Report Results calc->report G cluster_plate Plate Preparation cluster_incubation Incubation cluster_readout Result Analysis start Start: Solubilized Compound & Microbial Culture serial_dilute 1. Serial Dilution of Compound in Plate start->serial_dilute add_inoculum 2. Add Standardized Inoculum serial_dilute->add_inoculum add_controls 3. Add Controls (Positive, Negative) add_inoculum->add_controls incubate 4. Incubate (e.g., 37°C, 24h) add_controls->incubate read_plate 5. Visual or Spectrophotometric Reading incubate->read_plate determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read_plate->determine_mic end End: MIC Value Reported determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Chapter 3: Anticancer Activity: Targeting Novel Pathways

The pyrazole scaffold is a key component in numerous anticancer agents. [4][9]5-Substituted pyrazole-4-carboxylic acid derivatives, in particular, have been investigated as inhibitors of novel targets crucial for cancer cell proliferation and survival, such as DNA demethylases and receptor tyrosine kinases. [10][11][12][13]

Mechanism of Action: Inhibition of ALKBH1 and FGFR

Two exemplary targets for this class of compounds are:

  • ALKBH1 (AlkB Homolog 1): A DNA N6-methyladenine (6mA) demethylase, ALKBH1 plays a significant role in various cellular processes. [11]Its dysregulation is linked to the development of several cancers, including gastric cancer. [10][11]Inhibitors based on the 1H-pyrazole-4-carboxylic acid scaffold have been developed that potently and specifically block ALKBH1 activity, leading to increased 6mA abundance and inhibition of cancer cell viability. [10][11]* FGFR (Fibroblast Growth Factor Receptor): The aberrant activation of this family of receptor tyrosine kinases is a critical driver in many cancers. [12][13]Drug resistance, often due to gatekeeper mutations, limits the efficacy of existing FGFR inhibitors. Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors that can target both wild-type and mutated FGFRs, demonstrating potent nanomolar activity and suppressing the proliferation of various cancer cell lines. [12][13]

Data Summary: In Vitro Anticancer Activity

The table below summarizes the cytotoxic activity (IC50) of representative pyrazole derivatives against human cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Source
29 ALKBH1(Biochemical Assay)0.031[10][11]
29E (Prodrug) ALKBH1HGC27 (Gastric)Not Specified, "Remarkably elevated" activity[10][11]
10h Pan-FGFRNCI-H520 (Lung)0.019[12][13]
10h Pan-FGFRSNU-16 (Gastric)0.059[12][13]
43m mTORHeLa (Cervical)19[14]
70c, 70f Not SpecifiedVarious"Best inhibitory effects"[15]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of a pyrazole derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HGC27, NCI-H520).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compound and reference drug (e.g., Doxorubicin).

  • Sterile 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Humidified CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified CO2 incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Self-Validation and Causality: The assay's reliability comes from the direct correlation between the amount of purple formazan produced and the number of viable cells. The use of untreated controls represents 100% viability, providing a baseline against which the effect of the compound is measured. A dose-dependent decrease in viability indicates a specific cytotoxic effect.

Visualization: Simplified FGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Extracellular Intracellular Kinase Domain RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR:p2->RAS_RAF Phosphorylation Cascade PI3K_AKT PI3K-AKT-mTOR Pathway FGFR:p2->PI3K_AKT PLCg PLCγ Pathway FGFR:p2->PLCg FGF FGF Ligand FGF->FGFR:p1 Binding & Dimerization Pyrazole Pyrazole-4-Carboxamide Inhibitor (e.g., 10h) Pyrazole->FGFR:p2 Covalent Inhibition Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrazole derivative.

References

  • IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link] [5]2. Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link] [8]3. Tzeng, T.-C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link] [6]4. Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link] [7]5. Hassan, G.S., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link] [2]6. Scilit. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Available at: [Link] [16]7. ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Available at: [Link] [17]8. ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link] [10]9. Asha Deepthi C, Prathyusha J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link] [3]10. Neshan, F.A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link] [18]11. PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Available at: [Link] [11]12. PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available at: [Link] [19]13. Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link] [1]14. Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link] [4]15. Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available at: [Link] [20]16. Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Available at: [Link] [21]17. Bentham Science. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link] [22]18. SSRN. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Available at: [Link] [12]19. PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link] [13]20. ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available at: [Link] [23]21. Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link] [9]22. RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link] [14]23. National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link] [24]24. International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. Available at: [Link] [15]25. Mor, S., et al. (2025). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link] [25]26. ResearchGate. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Available at: [Link] [26]27. IJPSR. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link] [27]28. ScienceDirect. (2014). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available at: [Link] [28]29. SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

Sources

5-isobutyl-1H-pyrazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Isobutyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] This guide provides a detailed technical overview of a specific derivative, 5-isobutyl-1H-pyrazole-4-carboxylic acid. We will explore its fundamental molecular properties, outline a robust synthetic pathway with mechanistic insights, and discuss its potential applications in drug discovery, particularly in the context of enzyme inhibition. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a comprehensive understanding of this versatile heterocyclic building block.

Core Molecular Profile

The unique arrangement of atoms in the pyrazole ring imparts specific physicochemical properties that make it an attractive component in designing new chemical entities. Compounds containing the pyrazole structure are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The addition of an isobutyl group and a carboxylic acid moiety to the core scaffold further functionalizes the molecule, providing handles for molecular interactions and further chemical modification.

Physicochemical and Structural Data

The fundamental properties of 5-isobutyl-1H-pyrazole-4-carboxylic acid are summarized below. These values are calculated based on its chemical structure, providing a baseline for experimental design and computational modeling.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name 5-isobutyl-1H-pyrazole-4-carboxylic acid
Canonical SMILES CC(C)CC1=C(C(=O)O)C=NN1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

Mechanistic Rationale and Synthetic Strategy

The chosen synthetic route involves the reaction of a functionalized β-ketoester, ethyl 2-formyl-4-methylpentanoate, with hydrazine hydrate. The mechanism proceeds via an initial condensation of the hydrazine with the more electrophilic aldehyde carbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. This approach is highly regioselective and provides a reliable pathway to the target molecule.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 5-isobutyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-formyl-4-methylpentanoate (1 equivalent) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the resulting residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Hydrolysis to 5-isobutyl-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ethyl ester (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.5 equivalents) and heat the mixture to 60 °C for 2 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH ~3 using 1M hydrochloric acid.

  • The resulting precipitate is the target carboxylic acid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Characterization Workflow

To ensure the structural integrity and purity of the synthesized compound, a standard battery of analytical techniques is employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[6]

G cluster_synthesis Synthesis Workflow reactants β-Ketoester + Hydrazine Hydrate condensation Condensation & Cyclization reactants->condensation ester Ethyl 5-isobutyl-1H- pyrazole-4-carboxylate condensation->ester hydrolysis Saponification (Hydrolysis) ester->hydrolysis product Final Product: 5-isobutyl-1H-pyrazole-4-carboxylic acid hydrolysis->product

Caption: High-level workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The pyrazole carboxylic acid scaffold is a cornerstone in the development of new therapeutic agents.[3][7] Its structural features allow it to interact with a variety of biological targets, making it a valuable starting point for drug discovery campaigns.

Role as a Bioactive Scaffold and Pharmacological Potential

Substituted pyrazoles have demonstrated a wide range of biological activities and are integral to many marketed drugs.[1] The carboxylic acid group often serves as a key binding element (e.g., a zinc-binding group in metalloenzymes) or as a point for derivatization to modulate pharmacokinetic properties. Research has shown that pyrazole derivatives can act as potent inhibitors of enzymes, such as long-chain L-2-hydroxy acid oxidase, or as anticancer and anti-inflammatory agents.[7][8]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general workflow for evaluating the inhibitory potential of 5-isobutyl-1H-pyrazole-4-carboxylic acid against a target enzyme using a colorimetric assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 5-isobutyl-1H-pyrazole-4-carboxylic acid (dissolved in DMSO as a stock solution)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Perform a serial dilution of the stock solution of the title compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted compound solutions, and the target enzyme to respective wells. Allow for a pre-incubation period (e.g., 15 minutes at 37 °C) to permit compound-enzyme binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength at regular intervals using a microplate reader. The rate of change in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Normalize the data by setting the activity of the no-inhibitor control to 100% and the background (no enzyme) to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

G cluster_drug_discovery Drug Discovery Workflow synthesis Compound Synthesis (e.g., Pyrazole Carboxylic Acid) screening High-Throughput Screening (In Vitro Enzyme Assay) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead preclinical Preclinical Studies (In Vivo Models) hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified logical flow of a typical drug discovery process.

Conclusion

5-Isobutyl-1H-pyrazole-4-carboxylic acid represents a valuable and versatile chemical entity for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven biological relevance of the pyrazole scaffold, makes it an ideal candidate for inclusion in compound libraries for screening and as a starting point for lead optimization programs. Future work could focus on creating a library of derivatives by modifying the isobutyl and carboxylic acid groups to explore the structure-activity relationship (SAR) against various therapeutic targets.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Perreault, C., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. Available from: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]

  • Sharma, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Available from: [Link]

  • Loh, W. S., et al. (2010). 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3050. Available from: [Link]

  • Li, A., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • GPCRdb. 5-butyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Khan, M. S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M780. Available from: [Link]

  • Elguero, J., et al. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]

  • Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • Nagaraja, G. K., et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497-4511. Available from: [Link]

  • CAS. Pyrazole-4-carboxylic acid. Available from: [Link]

  • Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous pyrazole-4-carboxylic acid derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles and procedures outlined herein are grounded in established best practices for chemical hygiene and are designed to empower researchers to work with this compound in a manner that prioritizes personal safety and experimental integrity.

Compound Identification and Structural Context

  • Chemical Name: this compound

  • Synonyms: 5-isobutyl-1H-pyrazole-4-carboxylic acid

  • Chemical Class: Heterocyclic Aromatic Carboxylic Acid.[1] Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] The introduction of heteroatoms into a carbon backbone can impart unique chemical properties and biological activities.[1]

Hazard Identification and Risk Assessment

Based on the hazard classifications of closely related pyrazole carboxylic acids, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[3][4][5]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning [3][4]

Hazard Pictogram:



The causality behind these classifications lies in the chemical nature of the molecule. The carboxylic acid moiety can be corrosive and irritating, while the pyrazole ring system and its substituents can also contribute to irritant properties. Fine powders of organic compounds can easily become airborne and be inhaled, leading to respiratory tract irritation.[4]

Logical Framework for Risk Mitigation

The following diagram illustrates the essential workflow for assessing and mitigating the risks associated with handling powdered chemical reagents like this compound.

RiskMitigation cluster_assessment Risk Assessment cluster_control Control Measures HazardID Hazard Identification (Skin, Eye, Respiratory Irritant) ExposureEval Exposure Evaluation (Inhalation, Dermal Contact) HazardID->ExposureEval Potential Routes RiskChar Risk Characterization (Probability & Severity) ExposureEval->RiskChar Likelihood Engineering Engineering Controls (Fume Hood, Ventilation) RiskChar->Engineering Implement First Admin Administrative Controls (SOPs, Training) Engineering->Admin Supplement With PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Final Layer of Protection caption Risk assessment and control hierarchy.

Caption: Risk assessment and control hierarchy.

Safe Handling and Engineering Controls

Adherence to proper handling procedures is paramount to minimizing exposure. The primary engineering control for handling this powdered compound is a certified chemical fume hood.[6]

Experimental Protocol: Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or materials.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Transfer to Weighing Vessel: Inside the fume hood, carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to a tared weighing vessel. Perform this action slowly and deliberately to avoid creating airborne dust.[6]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the powdered compound. Do not add the powder to the solvent, as this can increase the risk of splashing and dust generation.

  • Container Sealing: Securely close the primary container of the chemical.

  • Waste Disposal: Dispose of any contaminated weighing paper or disposable spatulas in a designated solid chemical waste container.

  • Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them. Wash hands thoroughly with soap and water.[6]

Workflow for Handling Powdered Chemical Reagents

This diagram outlines the standard procedure for safely managing a powdered chemical reagent from receipt to disposal.

PowderHandlingWorkflow Receiving Receiving & Inventory Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage PreUse Pre-Use Check (Review SDS, Inspect Container) Storage->PreUse Handling Handling in Fume Hood PreUse->Handling Handling->Storage Return Unused Disposal Waste Disposal (Designated Container) Handling->Disposal caption Standard laboratory workflow for powdered reagents.

Caption: Standard laboratory workflow for powdered reagents.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is the correct use of PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[4][7]

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[5]

  • Skin and Body Protection: A lab coat should be worn and buttoned to its full length. Ensure that legs and feet are covered with long pants and closed-toe shoes.[4]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if there is a potential for significant aerosolization or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[5]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Many organic powders can be hygroscopic; storage in a desiccator may be advisable to prevent moisture uptake, which can affect powder flowability and reactivity.[6][9]

  • Incompatibilities: Keep away from strong oxidizing agents, as these can react exothermically with organic compounds.[4][6]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release and Disposal

  • Spill Response: In the event of a small spill, and if it is safe to do so, gently sweep up the material to avoid creating dust. Place the spilled material into a suitable, labeled container for waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact institutional safety personnel.

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[5][7]

References

  • Fisher Scientific. (2009, February 3). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Masterpack Group. (2023, June 15). 3 powders and their storage challenges: how MAP helps.
  • Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.
  • Pharmaffiliates. (n.d.). (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol.
  • Palamatic Process. (n.d.). Which solutions for storing your powders?.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Anonymous. (2024, November 1). Safety Data Sheet: 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
  • ECHEMI. (n.d.). Pyrazole - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from the U.S. Environmental Protection Agency.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
  • National Center for Biotechnology Information. (2024, October 11). Heterocycles in Medicinal Chemistry II. PMC. Retrieved from [Link]

  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Effects of storage conditions, formulation, and particle size on moisture sorption and flowability of powders: A study of deliquescent ingredient blends.
  • Veeprho. (n.d.). (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol | CAS 1373116-07-4.
  • Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. Retrieved from the U.S. Environmental Protection Agency.
  • PharmaCompass.com. (n.d.). CAS No 1373116-04-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ChemicalBook. (n.d.). 1373116-04-1 | CAS DataBase.

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Methodological & Application

amide coupling protocols for 5-isobutyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 5-Isobutyl-1H-pyrazole-4-carboxylic Acid

Part 1: Introduction & Strategic Analysis

The Challenge: The "Gatekeeper" Effect Coupling 5-isobutyl-1H-pyrazole-4-carboxylic acid is deceptively difficult. While pyrazole coupling is routine, this specific scaffold presents a "perfect storm" of chemical friction:

  • Steric Occlusion (The "Gatekeeper"): The isobutyl group at the C5 position acts as a flexible, bulky gatekeeper. Its rotation volume effectively shields the C4-carbonyl carbon from nucleophilic attack, significantly slowing down the kinetics of standard active esters (e.g., OBt/OAt esters).

  • Amphoteric Interference: The unsubstituted N1-position (1H) creates a zwitterionic competition. The pyridine-like nitrogen (N2) is nucleophilic, while the pyrrole-like nitrogen (N1) is acidic. In the presence of coupling reagents, the pyrazole ring itself can compete with the target amine, leading to transient N-acyl pyrazole dimers or stable N-acyl urea byproducts.

Strategic Imperative Standard EDC/HOBt protocols often fail here, resulting in stalled conversion or complex mixtures. Success requires reagents that generate highly reactive, compact electrophiles (to bypass the isobutyl steric shield) while maintaining kinetic selectivity (to avoid reacting with the pyrazole ring).

Part 2: Decision Matrix & Mechanism

Before selecting a protocol, assess your amine partner and substrate protection status.

CouplingStrategy Start Substrate: 5-Isobutyl-1H-pyrazole-4-COOH AmineCheck Is the Amine Partner Sterically Hindered? Start->AmineCheck ProtectCheck Is Pyrazole N1 Protected? AmineCheck->ProtectCheck No (Primary/Unbranched) Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride via Neutral Conditions) AmineCheck->Ghosez Yes (Aniline/Secondary/Bulky) T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) (High Yield, Scalable, Low Epimerization) ProtectCheck->T3P No (Unprotected NH) HATU PROTOCOL C: HATU (High Throughput, Library Scale) ProtectCheck->HATU Yes (Boc/SEM/THP Protected)

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: Unprotected pyrazoles, scale-up, and avoiding metal catalysts.

Why it works: T3P forms a mixed anhydride that is highly reactive yet sterically compact, allowing it to slip past the isobutyl group. Crucially, the byproduct is water-soluble, and the reaction is driven by the release of a stable cyclic phosphonate, often outcompeting the side-reaction with the pyrazole nitrogen [1].

Materials:

  • 5-isobutyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step:

  • Slurry Formation: In a reactor, charge the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P couplings as it acts as a nucleophilic catalyst, reducing racemization and accelerating the anhydride formation.

  • Cooling: Cool the mixture to 0 °C. The reaction is exothermic.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the acid (M+1) and the absence of the "dimer" peak (M+M+1).

  • Workup:

    • Quench with water.[3]

    • Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.

    • The T3P byproducts are water-soluble and wash away completely.[4]

Protocol B: The "Sledgehammer" – Ghosez’s Reagent

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where T3P stalls.

Why it works: Standard acid chloride generation (SOCl2/Oxalyl Chloride) generates HCl, which protonates the pyrazole, rendering it insoluble or unreactive. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions [2].

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under N2 atmosphere.

  • Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) slowly at RT. Stir for 1–2 hours.

    • Mechanism:[1][3][4][5][6][7][8] The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide).

  • Coupling: In a separate vessel, dissolve the amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution.

  • Workup: Standard aqueous wash.

Protocol C: High-Throughput Screening – HATU

Best for: Automated library synthesis, provided the pyrazole is protected or reaction times are short.

Why it works: HATU is the most potent uronium reagent, but it carries a risk: if the amine attack is slow (due to the isobutyl group), the pyrazole nitrogen (if unprotected) will attack the HATU-active ester, forming a guanidine byproduct [3].

Step-by-Step:

  • Pre-activation (Critical Timing): Dissolve acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.0 equiv).

    • Crucial: Stir for only 2–5 minutes . Longer times increase N-acylation/guanidinylation of the pyrazole ring.

  • Amine Addition: Immediately add the amine (1.2 equiv) and additional DIPEA (2.0 equiv).

  • Stir: Agitate at RT for 16 hours.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison

FeatureT3P / PyridineGhosez's ReagentHATU / DIPEA
Steric Handling ExcellentSuperiorGood
Byproducts Water Soluble (Easy)Neutral Amide (Easy)Tetramethylurea (Hard to remove)
Atom Economy HighMediumLow
Risk of N-Acylation LowLow (if 1-pot)High (if slow reaction)
Scalability Kg-scale readyg-scalemg-scale (Cost prohibitive)

Troubleshooting the "Stalled Reaction" If the reaction stalls at 50% conversion:

  • Do NOT add more coupling reagent immediately. The active species might still be present but blocked by the isobutyl group.

  • Heat: T3P is thermally stable. Heat the reaction to 50–60 °C. The isobutyl group's rotation increases, opening the "gate" for the amine.

  • Solvent Switch: Switch from DMF to 2-MeTHF or EtOAc . Pyrazoles often aggregate in DMF; less polar solvents can break these H-bond networks.

Part 5: Visualizing the Mechanism

The following diagram illustrates the T3P activation pathway and how it avoids the common "N-acyl urea" trap associated with carbodiimides (EDC).

T3P_Mechanism Acid 5-Isobutyl-Py-COOH Intermediate Mixed Anhydride (Highly Activated) Acid->Intermediate + T3P / Base Base Pyridine Base->Intermediate Catalysis T3P T3P Anhydride T3P->Intermediate Product Final Amide Intermediate->Product Nucleophilic Attack (Bypasses Isobutyl Sterics) Byproduct Water Soluble Phosphonate Salt Intermediate->Byproduct Amine Target Amine (R-NH2) Amine->Product

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[9][10][11][12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9][10][11][12] Organic Letters, 13(19), 5048–5051.[11][12]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][13][14] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

using 5-isobutyl-1H-pyrazole-4-carboxylic acid as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Isobutyl-1H-pyrazole-4-carboxylic Acid as a Scaffold in Drug Design

Executive Summary

This guide details the utilization of 5-isobutyl-1H-pyrazole-4-carboxylic acid (CAS: 908-45-9 / Derivatives) as a privileged scaffold in medicinal chemistry. Unlike generic pyrazoles, the inclusion of the isobutyl group at the C5 position introduces a critical lipophilic vector (


 modulation) capable of occupying hydrophobic pockets in target proteins such as Kinases (ATP-binding site) and Xanthine Oxidase.

This document provides a validated synthetic protocol, structure-activity relationship (SAR) insights, and biological evaluation criteria, specifically designed for researchers optimizing lead compounds for metabolic and oncological indications.

Chemical Profile & Scaffold Utility

The 1H-pyrazole-4-carboxylic acid core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. The 5-isobutyl variant adds specific utility:

  • Lipophilic Anchoring: The isobutyl group (branched alkyl) mimics the side chain of Leucine. It is ideal for filling the hydrophobic "back-pockets" of enzymes (e.g., the Gatekeeper region in kinases).

  • H-Bond Donor/Acceptor: The pyrazole NH and N: serve as a donor/acceptor pair, often binding to the "hinge region" of kinases.

  • Vectorial Functionalization: The C4-carboxylic acid is a versatile handle for amide coupling, allowing the extension of the molecule into solvent-exposed regions or secondary binding sites.

PropertyValue (Predicted)Significance
Molecular Weight ~168.19 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).
cLogP ~1.8 - 2.2Ideal lipophilicity for oral bioavailability (Rule of 5).
H-Bond Donors 2 (NH, COOH)Critical for active site anchoring.
H-Bond Acceptors 3 (N, C=O, OH)Versatile interaction profile.
Tautomerism 3(5)-positionExists in equilibrium; N-alkylation locks the regiochemistry.

Synthetic Protocol: The "Isobutyl-Knorr" Route

To generate the scaffold with high regiocontrol, we utilize a modified Knorr-type condensation involving a dimethylamino-acrylate intermediate. This method avoids the regioisomeric mixtures common in standard hydrazine condensations.

Reaction Scheme (Logic Flow)
  • Precursor Activation: Conversion of ethyl isovalerylacetate to an enaminone.

  • Cyclization: Hydrazine-mediated ring closure.

  • Hydrolysis: Ester deprotection to the free acid.

Step-by-Step Methodology

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isovalerylacetate)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine Hydrate (80%)

  • Lithium Hydroxide (LiOH)

  • Ethanol (EtOH), THF, Water

Protocol:

  • Enaminone Formation:

    • Charge a round-bottom flask with Ethyl 4-methyl-3-oxopentanoate (1.0 eq) and DMF-DMA (1.2 eq).

    • Reflux at 80°C for 3 hours. The solution will turn dark orange/red.

    • Mechanism: The methylene group at C2 is activated by the flanking carbonyls; DMF-DMA installs a =CH-N(Me)2 group.

    • Concentrate in vacuo to remove methanol and excess DMF-DMA. Yields crude Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate.

  • Cyclization (Pyrazolation):

    • Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

    • Cool to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq).

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Observation: A precipitate often forms.

    • Concentrate the solvent. Dissolve residue in EtOAc, wash with brine, dry over Na2SO4.

    • Product: Ethyl 5-isobutyl-1H-pyrazole-4-carboxylate.

  • Saponification (Hydrolysis):

    • Dissolve the ester in THF:Water (1:1) .

    • Add LiOH (3.0 eq). Stir at 60°C for 4 hours.

    • Workup (Critical): Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid will precipitate.

    • Filter, wash with cold water, and dry.

    • Final Yield: Typically 75-85% over 3 steps.

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the divergent points for library generation.

SynthesisWorkflow Start Ethyl isovalerylacetate (Lipophilic Precursor) Inter Enaminone Intermediate (Activated C2) Start->Inter DMF-DMA Reflux, 3h Scaffold Ethyl 5-isobutyl-1H-pyrazole-4-carboxylate Inter->Scaffold N2H4·H2O Cyclization Acid 5-isobutyl-1H-pyrazole-4-carboxylic acid (Target Scaffold) Scaffold->Acid LiOH, THF/H2O Hydrolysis Heterocycle Fused Systems (Pyrazolo[3,4-d]pyrimidines) Scaffold->Heterocycle Formamide Cyclization Amide Library: Amide Derivatives (Kinase Hinge Binders) Acid->Amide HATU, R-NH2

Figure 1: Synthetic workflow for generating the 5-isobutyl-1H-pyrazole-4-carboxylic acid scaffold and downstream derivatives.

Drug Design Applications & SAR Logic

Application A: Kinase Inhibition (ATP-Competitors)

In kinase drug design, the pyrazole ring often mimics the adenine ring of ATP.

  • Binding Mode: The pyrazole nitrogens (N1/N2) form hydrogen bonds with the kinase "hinge" region residues.

  • Role of Isobutyl: The 5-isobutyl group is positioned to point towards the Gatekeeper residue (often Methionine or Threonine) or into the hydrophobic back-pocket (Selectivity Pocket). This bulky group can induce selectivity against kinases with smaller gatekeepers.

  • Derivatization: The 4-COOH is converted to an amide (e.g., N-phenylamide). The amide NH can form an additional H-bond with the conserved Glutamate (αC-helix).

Application B: Xanthine Oxidase (XO) Inhibition

Analogs of Febuxostat often utilize pyrazole cores.

  • Mechanism: The enzyme's active site contains a narrow hydrophobic channel.

  • Role of Isobutyl: It mimics the isobutyl/isobutoxy tail of Febuxostat, filling the hydrophobic channel leading to the Molybdenum center.

  • SAR Rule: Maintain the carboxylic acid (or a bioisostere like tetrazole) to anchor to the Arginine residues in the active site.

Biological Evaluation Protocols

To validate the scaffold's efficacy, the following assays are standard.

Protocol 1: In Vitro Kinase Assay (FRET-based)
  • Objective: Determine IC50 against target kinases (e.g., CDK2, EGFR).

  • Method:

    • Prepare 10 mM stock of the synthesized derivative in DMSO.

    • Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate kinase, peptide substrate (fluorescein-labeled), and ATP (at Km) with the compound for 1 hour.

    • Add EDTA (stop solution) and Coating Reagent.

    • Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • Success Criterion: IC50 < 100 nM indicates a potent "Lead".

Protocol 2: Cell Viability Assay (MTT)
  • Objective: Assess cytotoxicity in cancer lines (e.g., A549, MCF-7).

  • Method:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with graded concentrations (0.1 - 100 µM) of the pyrazole derivative for 48h.

    • Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

    • Control: Use Doxorubicin or Staurosporine as a positive control.

References

  • Fustero, S., et al. (2011).[1] "Pyrazole scaffolds as a promising frontier in drug discovery."[1][2] Chemical Reviews.

  • Ansari, A., et al. (2017).[3][4] "Biologically active pyrazole derivatives."[1][2][3][4][5][6][7][8] New Journal of Chemistry.

  • PubChem Compound Summary. "5-Isobutyl-1H-pyrazole-4-carboxylic acid." National Center for Biotechnology Information.

  • Gokulan, P. D., et al. (2012).[3] "Synthesis and Pharmacological Investigation of 5-Substituted-1H-pyrazole-4-carboxylic Acid Derivatives." Arzneimittelforschung.

  • ResearchGate Review. "Pyrazole-4-carboxylic acid scaffold medicinal chemistry."

Sources

Application Notes & Protocols: Esterification Methods for Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, esters of pyrazole-4-carboxylic acids are crucial intermediates and final products in the development of pharmaceuticals and agrochemicals.[3][4][5] Their synthesis is a frequent and critical task for researchers in drug discovery.

This guide provides an in-depth analysis of common and effective esterification methods for pyrazole-4-carboxylic acids. Moving beyond simple step-by-step instructions, we will explore the mechanistic rationale behind each protocol, discuss the inherent challenges posed by the pyrazole scaffold, and provide a framework for selecting the optimal method for your specific research needs.

Core Challenge: The Dual Nature of the Pyrazole Ring

Direct esterification of pyrazole-4-carboxylic acids is not always straightforward. The primary challenge stems from the pyrazole ring itself, which contains two nitrogen atoms. One nitrogen is pyridine-like (basic, sp² hybridized) and the other is pyrrole-like (generally non-basic, with its lone pair contributing to the aromatic system). The presence of the basic nitrogen atom (pKa ≈ 2.5) means that under strongly acidic conditions, such as those used in classical Fischer esterification, the ring can become protonated. This protonation can decrease the reactivity of the carboxylic acid group and may lead to solubility issues, complicating the reaction.[6] Therefore, the choice of esterification method must balance the need to activate the carboxylic acid with the need to manage the reactivity of the heterocyclic core.

Method 1: Fischer-Speier Esterification

This is the most traditional method, relying on the principle of driving a reversible reaction to completion. It involves heating the carboxylic acid in a large excess of the desired alcohol with a strong acid catalyst.

Expertise & Experience: Why it Works and When to Use It

The Fischer esterification is a robust and cost-effective method, particularly for simple, unhindered alcohols like methanol and ethanol.[7][8] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[7][9][10] The alcohol, acting as a nucleophile, then attacks this activated carbonyl. The reaction is driven to completion by using the alcohol as the solvent, leveraging Le Châtelier's principle to shift the equilibrium towards the ester product.[7][8]

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄, p-TsOH): Essential for protonating the carbonyl and activating the carboxylic acid.[7]

  • Excess Alcohol: Serves as both reactant and solvent, pushing the equilibrium towards the product side.[7]

  • Heat/Reflux: Provides the necessary activation energy for this equilibrium-driven process.

Trustworthiness (Self-Validation): The reaction progress is easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. The formation of water is a key indicator of reaction progress. For higher-boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms, further driving the reaction to completion.[8]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
  • Reagent Setup: To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole-4-carboxylic acid (5.0 g, 26.6 mmol).

  • Solvent/Reagent Addition: Add absolute ethanol (50 mL). The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate) until the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 150 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Diagram

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Attack Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & H₂O Loss Ester R-COOR' Protonated_Ester->Ester Deprotonation Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.[7]

Method 2: Acyl Chloride Formation followed by Alcoholysis

This is a two-step method that involves converting the carboxylic acid into a highly reactive acyl chloride, which is then quenched with the alcohol. This approach avoids the equilibrium limitations of the Fischer method.

Expertise & Experience: Why it Works and When to Use It

Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The acyl chloride is a powerful electrophile that reacts rapidly and irreversibly with alcohols, even sterically hindered ones, to form the ester. This method is advantageous when the alcohol is precious, acid-sensitive, or when the Fischer esterification is sluggish. Thionyl chloride is often used due to its low cost, and the byproducts (SO₂ and HCl) are gases, which are easily removed.[11][12]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): A highly effective reagent for converting the -OH group of the carboxylic acid into a good leaving group, facilitating the formation of the highly reactive acyl chloride.[12][13]

  • Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are both highly reactive with water. All glassware must be oven-dried and the reaction run under an inert atmosphere (N₂ or Ar).

  • Base (Pyridine or Triethylamine): Often added during the second step (alcoholysis) to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions with sensitive substrates.

Trustworthiness (Self-Validation): The first step is often driven to completion by refluxing until the evolution of gas (SO₂ and HCl) ceases. The intermediate acyl chloride can sometimes be isolated, but is typically used directly in the next step. The final reaction with the alcohol is usually very fast, often complete within an hour at room temperature.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-4-carboxylate
  • Acyl Chloride Formation:

    • In an oven-dried, 50 mL round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-4-carboxylic acid (2.24 g, 20 mmol) in thionyl chloride (10 mL, 137 mmol).

    • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

    • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 76°C) for 2 hours. The suspension should become a clear solution.

    • After cooling, remove the excess thionyl chloride under reduced pressure. This yields the crude pyrazole-4-carbonyl chloride.

  • Ester Formation:

    • Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the flask in an ice bath (0°C).

    • In a separate flask, prepare a solution of methanol (1.6 mL, 40 mmol) and triethylamine (4.2 mL, 30 mmol) in 10 mL of anhydrous DCM.

    • Add the methanol/triethylamine solution dropwise to the cold acyl chloride solution via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.

Experimental Workflow Diagram

Acyl_Chloride_Workflow Start Pyrazole-4-COOH Step1 React with SOCl₂, cat. DMF, Reflux Start->Step1 Intermediate Pyrazole-4-COCl (Acyl Chloride) Step1->Intermediate Step2 React with R'-OH, Base (e.g., Et₃N) Intermediate->Step2 Product Pyrazole-4-COOR' (Ester) Step2->Product

Caption: Two-step esterification via an acyl chloride intermediate.

Method 3: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification is a very mild and efficient method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Expertise & Experience: Why it Works and When to Use It

This method is ideal for substrates that are sensitive to acid or high temperatures.[14][15] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is essentially an activated ester. The alcohol then attacks this intermediate to form the desired ester. A crucial component is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic acyl transfer catalyst; it reacts with the O-acylisourea to form an even more reactive acylpyridinium intermediate, which accelerates the reaction and suppresses side reactions.[14]

Causality Behind Experimental Choices:

  • DCC/EDC: The coupling agent that activates the carboxylic acid by forming the O-acylisourea leaving group.[16]

  • DMAP (catalytic): Acts as a superior acyl transfer agent, dramatically increasing the reaction rate and preventing the formation of an N-acylurea byproduct.[14]

  • Room Temperature: The high reactivity of the intermediates allows the reaction to proceed under mild conditions, preserving sensitive functional groups.

Trustworthiness (Self-Validation): A key indicator of reaction progress is the precipitation of dicyclohexylurea (DCU), the byproduct of DCC. This insoluble solid can be easily removed by filtration at the end of the reaction. For EDC, the corresponding urea byproduct is water-soluble, simplifying the work-up via aqueous extraction.

Experimental Protocol: Synthesis of tert-Butyl 1H-pyrazole-4-carboxylate
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 1H-pyrazole-4-carboxylic acid (2.24 g, 20 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution, add tert-butanol (2.8 mL, 30 mmol) and DMAP (0.24 g, 2 mmol, 0.1 eq).

  • Initiation: Cool the flask in an ice bath (0°C). Add a solution of DCC (4.54 g, 22 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ester.

Catalytic Cycle Diagram

Steglich_Esterification Acid R-COOH O_Acylisourea O-Acylisourea Highly Reactive Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Ion Hyper-reactive O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU slow path DMAP_cat DMAP (catalyst) Ester R-COOR' Acylpyridinium->Ester + R'-OH Acylpyridinium->Ester Alcohol R'-OH Ester->DMAP_cat (releases DMAP)

Caption: Catalytic cycle of DMAP in Steglich Esterification.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming esters from a carboxylic acid and an alcohol under exceptionally mild, neutral conditions. It is particularly noted for its ability to invert the stereochemistry of a chiral secondary alcohol.

Expertise & Experience: Why it Works and When to Use It

This reaction converts the hydroxyl group of an alcohol into an excellent leaving group in situ.[17] The process is initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an azodicarboxylate (like DEAD or DIAD), forming a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid, creating a carboxylate anion and an activated phosphonium species. The alcohol then attacks the phosphonium species, forming an alkoxyphosphonium salt. In the final, rate-determining step, the carboxylate anion acts as a nucleophile, displacing the activated oxygen of the alcohol in a classic Sₙ2 reaction to form the ester with inversion of configuration.[18][19]

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: The core reagents that activate the alcohol.[17] DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) are common choices.

  • Anhydrous THF/DCM: Aprotic solvents are required as the reagents are sensitive to water.

  • Low Temperature Start: The initial reaction between PPh₃ and DEAD is exothermic, so the addition is typically performed at 0°C to control the reaction rate and prevent side reactions.

Trustworthiness (Self-Validation): The reaction is often visually indicated by a color change from the orange/red of DEAD to a colorless or pale yellow solution upon completion. The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate, can complicate purification. TPPO is often removed by crystallization or chromatography.

Experimental Protocol: Synthesis of Benzyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Reagent Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.04 g, 5 mmol), benzyl alcohol (0.57 mL, 5.5 mmol), and triphenylphosphine (1.44 g, 5.5 mmol) in 25 mL of anhydrous THF.

  • Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 0.87 mL, 5.5 mmol) dropwise over 20 minutes. A color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and byproducts (TPPO and the hydrazine derivative).

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired ester from the byproducts.

Mechanistic Diagram

Mitsunobu_Reaction cluster_activation Activation cluster_substitution SN2 Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair Betaine->IonPair + R-COOH RCOOH R-COOH Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium + R'-OH ROH R'-OH Ester R-COOR' Alkoxyphosphonium->Ester SN2 Attack by R-COO⁻ TPPO TPPO

Caption: Simplified mechanism of the Mitsunobu Reaction.[18][20]

Summary and Method Selection Guide

The optimal esterification method depends on the specific substrate, scale, and available resources. The following table provides a comparative summary to guide your decision-making process.

MethodKey ReagentsAdvantagesDisadvantagesBest For...
Fischer-Speier R'OH (excess), H₂SO₄ (cat.)Inexpensive, simple, scalable.Requires high temperatures; equilibrium-limited; not suitable for acid-sensitive substrates or tertiary alcohols.[7]Large-scale synthesis of simple methyl/ethyl esters from robust pyrazole cores.
Acyl Chloride SOCl₂ or (COCl)₂, then R'OHFast, irreversible, high-yielding. Works with hindered alcohols.Harsh reagents (corrosive, water-sensitive); byproducts (HCl, SO₂) can be problematic.[11]Acid-stable pyrazoles, precious or hindered alcohols, and when equilibrium methods fail.
Steglich DCC or EDC, DMAP (cat.)Very mild (room temp), high yields, tolerates sensitive functional groups.[14]Reagents are more expensive; DCC byproduct (DCU) requires filtration; potential for side products without DMAP.Complex, multi-functional molecules common in late-stage drug discovery; synthesis of t-butyl esters.[15]
Mitsunobu PPh₃, DEAD or DIADExtremely mild, neutral pH, provides stereochemical inversion of alcohols.[17]Expensive reagents; purification can be difficult due to byproducts (TPPO); substrate should have pKa < 13.[17][19]Stereospecific synthesis involving chiral alcohols; substrates intolerant of acidic or basic conditions.

References

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  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • PMC. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • ChemComm. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Thieme. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Data. Retrieved from [Link]

  • OChemPal. (n.d.). Reactions with Carboxylic Acid/Ester Electrophiles. OChemPal. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • PubMed. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed. Retrieved from [Link]

  • Jack Westin. (n.d.). Acid Derivatives Important Reactions. Jack Westin. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Reddit. Retrieved from [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]

Sources

solid-phase synthesis using pyrazole-4-carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solid-Phase Synthesis of Novel Scaffolds Using Pyrazole-4-Carboxylic Acid Building Blocks

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Solid-Phase Synthesis (SPS) offers a highly efficient and automatable platform for the rapid assembly of compound libraries, streamlining the drug discovery process by simplifying purification and enabling high-throughput workflows.[3][4] This application note provides a comprehensive, field-proven guide for the incorporation of pyrazole-4-carboxylic acid into peptide-like chains on a solid support. We delve into the mechanistic principles behind the key steps, offer a detailed, step-by-step protocol for the synthesis of a model conjugate, and provide troubleshooting insights to ensure experimental success. This guide is designed to empower researchers to leverage the power of SPS for the creation of novel, pyrazole-containing molecules for therapeutic and research applications.

Introduction: The Synergy of Pyrazole Scaffolds and Solid-Phase Chemistry

The pyrazole heterocycle is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in drugs targeting a wide array of diseases.[5][6] The development of novel pyrazole-based compounds often requires the systematic synthesis of analogues to explore the structure-activity relationship (SAR). Traditional solution-phase synthesis can be laborious and time-consuming, particularly for library generation.

Solid-Phase Synthesis (SPS), pioneered by Bruce Merrifield, circumvents these challenges.[4][7] By anchoring the initial building block to an insoluble polymer resin, all subsequent reaction steps—including coupling and deprotection—can be driven to completion using excess reagents.[4] Purification is radically simplified: excess reagents and soluble by-products are removed by simple filtration and washing, eliminating the need for chromatographic separation at each intermediate stage. This methodology is perfectly suited for the iterative construction of molecular libraries.[8]

This document provides a detailed protocol for the key step in many such syntheses: the amide bond formation between a resin-bound amine and a pyrazole-4-carboxylic acid building block.

Core Principles and Mechanistic Rationale

The Solid-Phase Synthesis Workflow

The power of SPS lies in its cyclical nature. Each cycle extends the molecular chain by one building block and consists of three fundamental stages: deprotection of the reactive group on the resin-bound chain, coupling of the next building block, and thorough washing to prepare for the next cycle. This process is repeated until the desired molecule is assembled, at which point it is cleaved from the solid support.

SPS_Workflow cluster_0 SPS Cycle A Start: Resin-Bound Substrate (N-Terminus Protected) B 1. Deprotection (e.g., 20% Piperidine/DMF) A->B Expose Amine C Washing (e.g., DMF, DCM) B->C Remove Reagents D 2. Coupling (Pyrazole-4-COOH + Activator) C->D Add Building Block E Washing (e.g., DMF, DCM) D->E Remove Excess E->B Next Cycle F Final Cleavage (e.g., TFA Cocktail) E->F Synthesis Complete

Figure 1: The general workflow of a solid-phase synthesis cycle.

The Chemistry of Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient. The reaction requires activation of the carboxyl group to create a better electrophile. In modern SPS, this is achieved in situ using specialized coupling reagents.

While classic carbodiimides like DCC are effective, their byproducts can be problematic in SPS due to poor solubility.[9] Therefore, phosphonium and aminium/uronium salts such as HBTU, PyBOP, and HATU are overwhelmingly preferred.[10][11]

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes racemization and works efficiently even for sterically hindered couplings.[9] Its mechanism involves the rapid formation of a highly reactive OAt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine on the solid support. A tertiary base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the protonated amine on the resin and to facilitate the reaction.

Coupling_Mechanism reagents Pyrazole-4-COOH HATU DIPEA intermediate Reactive OAt-Ester Intermediate reagents:p->intermediate Activation resin Resin H₂N-Peptide product Resin Pyrazole-CO-NH-Peptide resin->product:p Nucleophilic Attack intermediate->product:p Nucleophilic Attack

Figure 2: Simplified schematic of the HATU-mediated coupling reaction.

Experimental Protocol: Synthesis of Pyrazole-Ala-Resin

This protocol details the coupling of pyrazole-4-carboxylic acid to Alanine anchored on a Rink Amide resin.

Materials and Reagents
Component Description/Purpose Suggested Supplier
Resin Rink Amide AM Resin, 100-200 mesh, ~0.5 mmol/g loadingMajor chemical suppliers
Amino Acid Fmoc-Ala-OHMajor chemical suppliers
Building Block Pyrazole-4-carboxylic acidMajor chemical suppliers
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide synthesis grade
Deprotection Piperidine in DMF (20% v/v)Prepare fresh
Coupling Reagent HATUMajor chemical suppliers
Base N,N-Diisopropylethylamine (DIPEA)Reagent grade
Washing Solvent Isopropanol (IPA)Reagent grade
Cleavage Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Prepare fresh, use with caution
Precipitation Cold Diethyl EtherReagent grade
Monitoring 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or Ninhydrin test kitFor testing free amines
Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol using a resin with a loading capacity of 0.5 mmol/g (i.e., 200 mg of resin). All steps are performed at room temperature in a suitable solid-phase synthesis vessel.

Step 1: Resin Swelling

  • Place 200 mg of Rink Amide resin into the reaction vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM. Add 5 mL of DMF and agitate for another 30 minutes.

  • Drain the DMF.

    • Causality: Proper swelling of the polymer matrix is critical. It uncoils the polymer chains, ensuring that all reactive sites are accessible to reagents, which is essential for achieving high reaction yields.

Step 2: Fmoc-Deprotection

  • Add 4 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes, then drain.

  • Add another 4 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution.

    • Expertise: A two-stage deprotection is often used. The first short exposure removes the bulky dibenzofulvene-piperidine adduct into solution, preventing it from hindering the subsequent, longer deprotection step.

Step 3: Thorough Washing

  • Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this step 5 times.

  • Wash the resin with 5 mL of DCM (3 times).

  • Wash the resin with 5 mL of DMF (3 times).

    • Trustworthiness: This extensive washing is arguably the most critical step. Any residual piperidine, being a base, will neutralize the acidic activator in the subsequent coupling step, leading to complete reaction failure.

Step 4: Pyrazole-4-Carboxylic Acid Coupling

  • Prepare Activation Solution: In a separate vial, dissolve:

    • Pyrazole-4-carboxylic acid (50.4 mg, 0.4 mmol, 4 eq.)

    • HATU (152 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the activation solution. Mix gently for 1 minute.

    • Causality: This "pre-activation" allows for the formation of the reactive OAt-ester before the mixture is added to the resin, leading to a faster and more efficient coupling reaction.

  • Add the complete activation solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

Step 5: Monitoring for Reaction Completion

  • After the 2-hour coupling, take a small sample of beads (~1-2 mg) and wash them thoroughly with DMF and then IPA.

  • Perform a Kaiser (ninhydrin) test or a TNBSA test.

    • Negative Result (Colorless/Yellow Beads): Indicates the absence of free primary amines, signifying the coupling reaction is complete. Proceed to the next step.

    • Positive Result (Dark Blue/Red Beads): Indicates incomplete coupling. The reaction should be allowed to proceed for another 1-2 hours, or a recoupling may be necessary.

    • Self-Validation: This in-process control is essential for a trustworthy protocol. It confirms the successful completion of a critical step before proceeding, preventing the synthesis of truncated or failed sequences.

Step 6: Final Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with 5 mL of DMF (5 times).

  • Wash the resin with 5 mL of DCM (5 times).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 7: Cleavage from Resin

  • Place the dry resin in a suitable vessel.

  • Add 4 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS).

    • Safety Note: Perform this step in a certified fume hood. TFA is highly corrosive.

  • Agitate at room temperature for 2 hours.

    • Expertise: TIS is a scavenger used to quench reactive carbocations generated during cleavage, preventing them from causing unwanted side reactions with the product.

Step 8: Product Isolation and Purification

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Add the TFA solution dropwise to a larger tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the suspension, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude product pellet under vacuum.

  • Analyze the crude product for purity by HPLC and confirm its identity by mass spectrometry. Purify by preparative HPLC if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reagent equivalents. 2. Inadequate pre-activation time. 3. Residual piperidine from poor washing. 4. Poor resin swelling.1. Use 4-5 equivalents of acid and coupling reagent. 2. Allow pre-activation for at least 1 minute. 3. Ensure the washing protocol after deprotection is rigorously followed. 4. Double-check swelling procedure and solvent quality.
Low Cleavage Yield 1. Incomplete final reaction. 2. Insufficient cleavage time or volume. 3. Product is highly soluble in ether.1. Confirm final step completion with a test cleavage on a small scale. 2. Increase cleavage time to 3 hours or use a larger volume of cocktail. 3. Try precipitating in cold heptane or another non-polar solvent.
Unexpected Mass by MS 1. Deletion sequence (incomplete coupling in a prior step). 2. Side reaction during cleavage (scavengers needed). 3. Dimerization or other side reactions.1. Review all monitoring tests from the synthesis. 2. Ensure the correct scavenger cocktail is used for the building blocks involved. 3. Re-evaluate coupling conditions; lower concentration may help.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Bioactive Derivatives. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. [Link]

  • Akbari, A. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Website. [Link]

  • Conti, P., et al. (2002). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 91-95. [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Website. [Link]

  • Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23512-23523. [Link]

  • Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Elguero, J., et al. (2018). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies Website. [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1), 1329241. [Link]

  • Papenfuhs, T., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Loleit, M., et al. (2002). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 7(4), 374-396. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. [Link]

  • Gomaa, A. M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4153. [Link]

  • Kumar, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 10(2). [Link]

  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1114-1127. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26343-26352. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

Sources

Troubleshooting & Optimization

solubility issues of pyrazole carboxylic acids in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[2]

The Core Problem: Researchers often label pyrazole carboxylic acids as "brick dust"—solids that refuse to dissolve in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.[1]

The Mechanism: The insolubility arises from a "dual-lock" intermolecular force network:

  • Strong Hydrogen Bonding: The carboxylic acid moiety forms stable dimers (

    
    ).[2]
    
  • 
    -Stacking & Dipole Interactions:  The pyrazole ring, particularly if unsubstituted at the N1 position (
    
    
    
    ), acts as both a hydrogen bond donor and acceptor.[1] This creates a high-lattice-energy crystal structure that resists solvation entropy.[2][1]
  • Zwitterionic Character: In neutral media, the acidic proton can partially protonate the basic pyrazole nitrogen, creating a pseudo-zwitterionic species that is highly polar and insoluble in non-polar organic media.

Solvent Selection Matrix

Use this matrix to select the appropriate solvent based on your experimental stage.

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Dipolar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)NMR, Reactions (

, Couplings)
Hard to remove. Use lyophilization or aqueous workup to remove.
Dipolar Aprotic DMF / NMP ⭐⭐⭐⭐ (Good)Reactions, Library SynthesisGood for heating >100°C. Toxic; difficult to remove without aqueous wash.[1]
Protic Polar Methanol / Ethanol ⭐⭐⭐ (Moderate)Recrystallization, TransferSolubility increases significantly with heat.[1] Methyl esters may form if catalyzed.
Chlorinated DCM / Chloroform ⭐ (Poor)Extractions (Limited)Ineffective for unsubstituted pyrazole acids unless mixed with MeOH/AcOH.[1]
Ethers THF / 1,4-Dioxane ⭐⭐ (Low-Mod)ReactionsSolubility improves with added base (e.g., TEA, DIPEA) which breaks H-bonds.[2][1]
Hydrocarbons Hexane / Toluene ❌ (Insoluble)Precipitation / Anti-solventUse these to crash the product out of solution.

Troubleshooting & FAQs

Scenario A: Reaction Setup & Execution

Q: My starting material is a slurry in DCM. Will the reaction proceed? A: Likely not efficiently. Heterogeneous reactions with pyrazoles often suffer from surface passivation.

  • The Fix: Switch to a "High-Solubility" system.

    • Option 1: Use DMF or DMSO .

    • Option 2 (If DCM is mandatory): Add a solubilizing base. Adding 1.1–2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) will deprotonate the carboxylic acid (

      
      ), breaking the H-bond dimer and rendering the salt soluble in DCM/THF.[2][1]
      

Q: I need to heat the reaction, but the pyrazole acid sublimes or coats the condenser. A: This is common due to the high vapor pressure of the solid at elevated temperatures (sublimation).

  • The Fix: Use a sealed tube or pressure vial to maintain solvent vapor pressure, washing the walls continuously. Alternatively, switch to a higher boiling solvent (e.g., 1,4-dioxane) that refluxes vigorously enough to wash the headspace.[1]

Scenario B: Purification & Workup

Q: My product streaks on the silica column (TLC shows a comet tail). A: The carboxylic acid interacts with the silanols (


) on the silica gel, causing drag.
  • The Fix: Acidify your mobile phase.

    • Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your DCM/MeOH gradient.[3] This suppresses the ionization of the carboxylic acid, keeping it in the neutral, less interactive form.[1]

    • Note: Do not use base (TEA) on standard silica; it often leads to irreversible adsorption of acids.

Q: How do I recrystallize a compound that is insoluble in everything but DMSO? A: Use the "Solvent Switch" technique.

  • Dissolve the solid in the minimum amount of hot DMSO or DMF .

  • Slowly add a poor solvent (Water or Ethanol) dropwise while keeping the solution hot until turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C. The high lattice energy will drive crystallization once the solubility limit is breached.

Scenario C: Analysis (NMR)

Q: The sample is insoluble in


 and gives broad peaks in 

.
A: Broad peaks indicate dynamic exchange of the acidic proton or aggregation.
  • The Fix:

    • Add 1-2 drops of

      
        to the 
      
      
      
      tube (shakes exchangeable protons).[2][1]
    • If still insoluble, use

      
       in 
      
      
      
      . This converts the acid to the carboxylate salt, which is highly soluble in water and gives sharp peaks (though shifts will change).

Visual Workflows

Workflow 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent system based on the experimental phase.

SolventSelection Start Start: Pyrazole Acid Solubility Goal What is your goal? Start->Goal Reaction Running a Reaction Goal->Reaction Purification Purification / Workup Goal->Purification Analysis NMR Analysis Goal->Analysis Temp High Temp (>80°C)? Reaction->Temp Method Method? Purification->Method SolventChoice DMSO-d6 + Heat Analysis->SolventChoice Standard SaltChoice D2O + NaOD (Form Salt) Analysis->SaltChoice If still insoluble DMF Use DMF or NMP Temp->DMF Yes BaseReq Base Sensitive? Temp->BaseReq No THF_Base THF + DIPEA (Solubilizing Salt) BaseReq->THF_Base No (Base OK) DMSO DMSO (Universal Solvent) BaseReq->DMSO Yes (Neutral req) Recryst Recrystallization Method->Recryst Column Chromatography Method->Column EtOH_Water Hot EtOH/Water or MeOH/Water Recryst->EtOH_Water Acid_Silica DCM/MeOH + 1% AcOH Column->Acid_Silica

Workflow 2: Troubleshooting "The Crash Out"

Caption: Step-by-step diagnostic for handling unexpected precipitation during synthesis.

CrashOut Problem Precipitate Formed in Reaction Check1 Is it Product or Salt? Problem->Check1 Test Take Aliquot -> Add Water Check1->Test Dissolves Dissolves in Water Test->Dissolves Yes Remains Remains Solid Test->Remains No Inorganic Likely Inorganic Salt (Filter off) Dissolves->Inorganic Organic Likely Product/Oligomer Remains->Organic Action Add Co-solvent (DMF/MeOH) Organic->Action

Standard Operating Protocols (SOPs)

Protocol A: The "Acetic Acid Trick" for Flash Chromatography

Use this when your pyrazole carboxylic acid streaks on silica or stays at the baseline.

  • Preparation: Prepare your mobile phase (e.g., 5% Methanol in DCM).[1]

  • Acidification: Add 1% v/v Glacial Acetic Acid to the entire volume of mobile phase.

    • Example: To 1 Liter of DCM/MeOH, add 10 mL of AcOH.

  • Equilibration: Flush the silica column with 3-5 column volumes (CV) of this acidified solvent before loading the sample. This neutralizes active basic sites on the silica.

  • Loading: Dissolve your crude material in a minimum volume of DCM/MeOH (1:1) containing 1% AcOH. If it doesn't dissolve, use "Dry Loading" (adsorb onto Celite or Silica).[1]

  • Elution: Run the gradient. The product should elute as a sharp band.

  • Post-Run: The collected fractions will contain acetic acid. Remove it by co-evaporating with toluene (3x) on the rotavap (azeotropic removal).[1]

Protocol B: Transient Esterification (The "Workaround")

Use this if the acid is absolutely insoluble and cannot be purified.

  • Suspend the crude insoluble pyrazole acid in Methanol (0.1 M).

  • Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise at 0°C (Exothermic!).
    
  • Reflux for 2-4 hours. The solid should dissolve as it converts to the Methyl Ester.

  • Workup: Evaporate solvent. Partition between EtOAc and Sat.

    
    . The ester will be highly soluble in EtOAc.
    
  • Purify the ester using standard chromatography (no acid required).

  • Hydrolysis: Once pure, dissolve the ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) to regenerate the pure acid.

References

  • PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.[2] National Library of Medicine. [Link][2][1]

  • European Journal of Organic Chemistry. pKa values of nitrogen heterocycles in acetonitrile and water. Eur. J. Org.[4][5] Chem. 2017, 4475–4489.[1][4] [Link][2][1]

  • MDPI. Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Google Patents. Method for purifying pyrazoles (WO2011076194A1). [1]

Sources

optimizing hydrazine condensation reactions for steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Sterically Hindered Hydrazine Condensations

The Mechanistic Barrier: Why Standard Protocols Fail

Standard hydrazine condensation protocols (EtOH, reflux, cat. AcOH) often fail with sterically hindered substrates (e.g., adamantyl ketones, ortho-substituted aryl hydrazines) due to a conflict between nucleophilicity and proton transfer .

The Jencks Paradox (pH Dependence)

As established by Jencks (1959), the reaction proceeds via a carbinolamine intermediate.

  • Acidic pH (<4): The hydrazine is protonated (

    
    ), destroying its nucleophilicity. The rate-limiting step becomes the initial attack.
    
  • Neutral/Basic pH (>6): The hydrazine is nucleophilic, but the carbinolamine intermediate cannot dehydrate efficiently. The rate-limiting step becomes dehydration.

  • The "Goldilocks" Zone: Optimal kinetics occur at pH 4.5–5.5 , where enough free hydrazine exists to attack, and enough acid exists to catalyze dehydration.

Steric Impact: Bulky groups (


-butyl, ortho-halogens) physically block the trajectory of the hydrazine lone pair (107° Bürgi-Dunitz angle), effectively raising the activation energy of the initial attack.
Mechanism Visualization

HydrazineMechanism Start Start: Ketone + Hydrazine Attack Nucleophilic Attack (Blocked by Sterics) Start->Attack pH > 4 required Inter Tetrahedral Intermediate (Carbinolamine) Attack->Inter Reversible Inter->Start Retro-reaction (High Sterics favor this) Dehydration Acid-Catalyzed Dehydration Inter->Dehydration Rate Limiting at pH > 6 Product Hydrazone Product Dehydration->Product -H2O SideRxn Side Reaction: Azine Formation Product->SideRxn + Excess Ketone

Figure 1: Reaction coordinate showing the dual bottlenecks of steric hindrance (Attack) and pH dependence (Dehydration).

Validated Experimental Protocols

Protocol A: The "Kinetic Hammer" (Microwave + Lewis Acid)

Best for: High-value substrates, extreme steric hindrance (e.g., 2,6-disubstituted benzophenones).

Rationale: Microwave irradiation provides direct dipolar heating to overcome the activation barrier, while Scandium(III) Triflate (


) acts as a water-tolerant Lewis acid that activates the carbonyl oxygen without protonating the hydrazine.

Reagents:

  • Substrate (1.0 eq)

  • Hydrazine/Hydrazide (1.2–1.5 eq)

  • Catalyst:

    
     (10–20 mol%)[1]
    
  • Solvent: EtOH or MeCN (anhydrous)

Step-by-Step Workflow:

  • Setup: In a microwave-safe vial (2–5 mL), dissolve ketone (1.0 mmol) in EtOH (2 mL).

  • Activation: Add

    
     (0.1 mmol). Stir for 2 mins to allow Lewis acid coordination.
    
  • Addition: Add hydrazine (1.2 mmol). Cap the vial immediately.

  • Irradiation: Heat to 120°C (dynamic power mode, max 150W) for 10–20 minutes .

    • Safety Check: Ensure the vial is rated for >15 bar pressure. Hydrazines are toxic; work in a fume hood.

  • Validation: TLC (use stain; UV may be misleading for hydrazones). If SM remains, add 0.5 eq hydrazine and re-irradiate.

  • Workup: Cool to RT. If product precipitates, filter.[2] If not, dilute with water/EtOAc.

    
     can often be recovered from the aqueous phase.
    
Protocol B: The "Thermodynamic Sink" (Dean-Stark)

Best for: Scale-up (>5g), acid-stable substrates, cost-sensitive projects.

Rationale: Sterically hindered hydrazones are often thermodynamically unstable. Continuously removing water shifts the equilibrium (


) toward the product (Le Chatelier’s principle).

Reagents:

  • Solvent: Toluene (high boiling point, forms azeotrope with water).

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA) (5 mol%).
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add Ketone (1.0 eq), Hydrazine (1.5 eq), and PTSA (0.05 eq) to Toluene (0.5 M concentration).

  • Reflux: Heat to vigorous reflux (110°C). Ensure toluene is condensing and filling the trap.

  • Monitoring: Monitor the volume of water collected in the trap. Theoretical yield of water = mmol of substrate × 18 µL.

  • Endpoint: Reaction is complete when water evolution ceases (usually 4–12 hours).

  • Neutralization: Cool to RT. Wash with saturated

    
     to remove acid catalyst before concentration.
    

Troubleshooting Center (FAQ)

Issue 1: "I see a new spot, but it’s not my product (Azine Formation)."

Diagnosis: The hydrazone product (


) is still nucleophilic. It has reacted with a second molecule of ketone to form an Azine (

).[3] Corrective Action:
  • Stoichiometry: You are likely running 1:1 stoichiometry. Increase Hydrazine to 2.0–3.0 equivalents .

  • Order of Addition: Do not add hydrazine to the ketone. Add the ketone dropwise to a solution of excess hydrazine. This ensures the ketone always sees a high concentration of free hydrazine.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: You have reached equilibrium. Steric bulk makes the reverse reaction (hydrolysis) favorable. Corrective Action:

  • Chemical Scavenging: Add Molecular Sieves (4Å) directly to the reaction vessel (Protocol A).

  • Solvent Switch: Switch to DMSO or n-Butanol . Higher boiling points allow higher thermal energy input.

Issue 3: "My product decomposes on the silica column."

Diagnosis: Hydrazones can be sensitive to the acidic nature of silica gel, leading to hydrolysis. Corrective Action:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

  • Alternative: Use neutral alumina or recrystallization (EtOH/Water) instead of chromatography.

Data & Selection Guide

Catalyst Selection Matrix
CatalystTypeActivitySteric ToleranceBest For
Acetic Acid Brønsted (Weak)LowLowSimple aldehydes/ketones
HCl / H2SO4 Brønsted (Strong)HighMediumAcid-stable substrates (Risk of salt formation)
PTSA Brønsted (Organic)MediumMediumDean-Stark conditions (Soluble in Toluene)
Sc(OTf)3 Lewis AcidVery High High Hindered / Deactivated substrates
Ti(OEt)4 Lewis Acid/ScavengerHighHighActs as both catalyst and water scavenger
Solvent Effects on Reaction Rate
SolventDielectric ConstantMicrowave AbsorptionSuitability for Sterics
Ethanol 24.5HighGood (Standard choice)
Toluene 2.38LowExcellent (For water removal/high temp)
DCM 8.93LowPoor (Boiling point too low)
DMSO 46.7Very HighExcellent (For difficult solubility/high temp)

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27. Link

  • Vazquez-Tatum, A. A., et al. (2014). Microwave-Assisted Synthesis of Hydrazones. Semantic Scholar / Organic Chemistry Insights. Link

  • Kool, E. T., et al. (2013).[4] Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.[4] Journal of the American Chemical Society, 135(47), 17663–17666. Link

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(44), 8372–8376. Link

Sources

Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Hydrazine Impurities from Pyrazole Synthesis Products Audience: Medicinal Chemists, Process Chemists, and CMC Leads Reference ID: TS-PYR-HYD-001

Executive Summary

Hydrazine (


) is a potent hepatotoxin and genotoxic impurity (GTI) frequently used as a core building block in the Knorr pyrazole synthesis. Due to its high polarity, lack of a UV chromophore, and "sticky" nature, it often co-elutes with polar pyrazoles or persists through standard workups.

This guide provides a self-validating workflow to reduce hydrazine levels below ICH M7 regulatory thresholds (typically <39 µ g/day ).

Module 1: Diagnosis & Detection

Q: My crude pyrazole looks clean by NMR, but I suspect hydrazine contamination. Why can't I see it, and how do I confirm it?

A: Proton NMR is often insufficient for detecting trace hydrazine (ppm levels) due to proton exchange broadening and overlap with water peaks. Furthermore, hydrazine lacks a chromophore, rendering it invisible to standard UV detection (254 nm).

The Solution: Derivatization-HPLC You must chemically "tag" the hydrazine to make it visible and shift its retention time away from your product.

Protocol: The Benzaldehyde Tagging Method This method converts invisible hydrazine into the highly UV-active benzalazine (absorbance


).
  • Sampling: Dissolve 50 mg of your crude pyrazole in 1 mL of Acetonitrile (MeCN).

  • Derivatization: Add 50 µL of Benzaldehyde (excess).

  • Incubation: Let stand at room temperature for 15 minutes.

  • Analysis: Inject onto a C18 HPLC column (Standard gradient: 5%

    
     95% MeCN/Water).
    
  • Validation: Look for the distinct benzalazine peak.

    • Note: Run a control standard of hydrazine + benzaldehyde to identify the retention time of the adduct.

Technical Insight: If you see the benzalazine peak, your "clean" NMR product is contaminated. Proceed to Module 2 immediately.

Module 2: Chemical Scavenging (The "Smart" Approach)

Q: I have confirmed hydrazine presence. Re-running the column didn't work. How do I chemically remove it?

A: Chromatography often fails because hydrazine drags (tails) on silica or co-elutes with polar products. The most robust method is Chemical Scavenging —converting the toxic hydrazine into a lipophilic species that is easily separated.

The Strategy: Use a "Scavenger" electrophile that reacts selectively with hydrazine but not your pyrazole product.

Scavenger Selection Guide
Scavenger TypeReagentMechanismBest ForRemoval Method
1,3-Dicarbonyls Acetylacetone (AcAc) Forms 3,5-dimethylpyrazoleGeneral purposeHigh vacuum / Acid wash
Aldehydes Benzaldehyde Forms BenzalazineAcid-sensitive productsCrystallization / Column
Anhydrides Phthalic Anhydride Forms PhthalhydrazideStable pyrazolesAlkaline extraction
Solid Phase Aldehyde-Resin Covalent captureLate-stage APIFiltration
Protocol: The Acetylacetone (AcAc) Scavenge

Use this when your product is stable and you want to convert the impurity into a volatile or easily separable byproduct.

  • Quantify: Estimate the molar excess of hydrazine (e.g., 5 mol%).

  • Charge: Add Acetylacetone (2.0 equivalents relative to residual hydrazine) to the reaction mixture or crude solution.

  • Reflux: Heat to 60–80°C for 1–2 hours.

    • Mechanism:[1][2][3] AcAc reacts with hydrazine to form 3,5-dimethylpyrazole .

  • Work-up:

    • If your product is a solid: Recrystallize . The impurity (3,5-dimethylpyrazole) is highly soluble in organics and will stay in the mother liquor.

    • If your product is an oil: High Vacuum . 3,5-dimethylpyrazole sublimes/evaporates easier than many complex drug scaffolds.

Module 3: Work-up Stratagems (Physical Separation)

Q: Can I remove hydrazine using only liquid-liquid extraction?

A: Yes, but only if you exploit pH-switching. Hydrazine is a base (


). You can trap it in the aqueous phase by controlling the pH.

The "pH-Switch" Protocol Requirement: Your pyrazole product must be either neutral or have a


 significantly different from hydrazine.
  • Dissolution: Dissolve crude mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • The Acid Trap (Critical Step):

    • Wash the organic layer with 0.5 M HCl (3x).

    • Logic: Hydrazine becomes protonated (

      
      ) and is forced into the aqueous layer.
      
    • Caution: If your pyrazole is basic (e.g., contains an amino group), it will also go into the water. In this case, use Module 2 (Scavenging) instead.

  • The Brine Polish: Wash the organic layer with saturated brine to remove residual acid traces.

  • Drying: Dry over

    
     and concentrate.
    
Module 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for selecting the correct purification pathway based on your product's chemistry.

HydrazineRemoval Start Start: Crude Pyrazole (Hydrazine Contaminated) CheckBasic Is the Pyrazole Product Basic (contains amines)? Start->CheckBasic ScavengePath Method: Chemical Scavenging CheckBasic->ScavengePath Yes (Risk of product loss in acid) AcidWashPath Method: Acid Extraction (pH Switch) CheckBasic->AcidWashPath No (Product stays in organic) SelectScavenger Select Scavenger: Acetylacetone or Benzaldehyde ScavengePath->SelectScavenger FormAdduct Forms Lipophilic Adduct (e.g., Benzalazine) SelectScavenger->FormAdduct Chromatography Remove Adduct via Column Chromatography / Crystallization FormAdduct->Chromatography AddAcid Wash Organic Layer with 1M HCl AcidWashPath->AddAcid Partition Hydrazine partitions to Aqueous Phase (as N2H5+ salt) AddAcid->Partition Isolate Isolate Organic Layer (Product Retained) Partition->Isolate

Caption: Decision tree for selecting between Chemical Scavenging and Acid Extraction based on product basicity.

Module 5: Regulatory & Safety (ICH M7)

Q: What are the hard limits? When can I stop purifying?

A: Hydrazine is a Class 1 Known Mutagen. Under ICH M7(R2) guidelines, the limits are strictly defined by the duration of patient exposure.

Maximum Acceptable Intake (AI) Limits:

Duration of TreatmentDaily Intake Limit (Hydrazine)
< 1 Month 120 µ g/day
1 - 12 Months 20 µ g/day
> 10 Years (Lifetime) 39 µ g/day

Calculation for PPM Limit: To translate this into a ppm limit for your Certificate of Analysis (CoA):



Example: If the max daily dose of your drug is 1.0 g , and it is for lifetime use, the hydrazine limit is 39 ppm .

References
  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation, 2023.[4]

  • Sun, M., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis, 2016.

  • BenchChem Technical Support. "Addressing Impurity Formation in Pyrazole Reactions." BenchChem Knowledge Base, 2025.[1]

  • Liu, D.Q., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 2010.

Sources

alternative catalysts for hydrolysis of pyrazole ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #9482: Advanced Hydrolysis Protocols for Pyrazole Ethyl Esters Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Context

User Issue: Standard alkaline hydrolysis (NaOH/KOH/LiOH) of pyrazole ethyl esters is resulting in low yields, decarboxylation, or side-reactions with sensitive functional groups. Technical Analysis: Pyrazole ethyl esters present a unique challenge compared to their methyl counterparts. The ethyl group adds steric bulk near the pyrazole ring, often requiring harsher conditions that trigger two failure modes:

  • Decarboxylation: Pyrazole-carboxylic acids are prone to thermal decarboxylation, particularly if electron-withdrawing groups (e.g., -CF₃, halogens) are present at the 3- or 5-positions.

  • Ring Instability/N-Alkylation: Strong aqueous bases can deprotonate the pyrazole N-H (

    
    ), leading to solubility issues or unintended side reactions if electrophiles are present.
    

Resolution Strategy: Move away from thermodynamic control (heat + strong base) toward kinetic control using Biocatalysis or Anhydrous Nucleophilic Cleavage .

Catalyst Selection Decision Matrix

Before proceeding, select the protocol that matches your substrate's constraints.

G Start Start: Pyrazole Ethyl Ester Sensitive Is the substrate acid/base sensitive? Start->Sensitive Steric Is the ester sterically hindered (e.g., ortho-substituents)? Sensitive->Steric No Enzyme Protocol A: Biocatalysis (CAL-B Lipase) Sensitive->Enzyme Yes (High Sensitivity) Anhydrous Is the product water-soluble or hard to extract? Steric->Anhydrous No TMSOK Protocol B: TMSOK (Anhydrous Base) Steric->TMSOK Yes (High Sterics) TMSI Protocol C: TMSI (Silyl Dealkylation) Anhydrous->TMSI Yes (Strictly Anhydrous) LiOH Standard Protocol: LiOH/THF (Optimized) Anhydrous->LiOH No

Figure 1: Decision tree for selecting the optimal hydrolysis catalyst based on substrate stability and steric environment.

Protocol A: Enzymatic Hydrolysis (The "Green" Route)

Best For: Substrates prone to decarboxylation or containing chiral centers susceptible to racemization. Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Mechanism: Lipases operate at near-neutral pH (7.0–8.0). The catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon without requiring high temperatures.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of pyrazole ethyl ester in 2 mL of DMSO or MTBE (Co-solvent is critical for solubility).

  • Buffer Addition: Add 10 mL of Phosphate Buffer (0.1 M, pH 7.5).

  • Catalyst Loading: Add immobilized CAL-B (20–50% w/w relative to substrate).

  • Incubation: Shake at 200 rpm at 35–45°C . Do not exceed 50°C to prevent enzyme denaturation.

  • Monitoring: Monitor pH. As acid forms, pH will drop. Maintain pH 7.5 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition.

  • Workup: Filter off the immobilized enzyme (can be recycled). Acidify filtrate to pH 3-4 and extract with EtOAc.

Troubleshooting Protocol A:

Symptom Probable Cause Corrective Action
Reaction stalls at 50% Product Inhibition The acid product may bind to the active site. Add a resin scavenger or increase buffer volume.[1]
Low Solubility Substrate precipitation Increase DMSO concentration (up to 20% v/v is tolerated by CAL-B).

| No Reaction | Steric bulk | Switch to Protocol B . Lipases struggle with bulky ortho-substituents on the pyrazole ring. |

Protocol B: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Sterically hindered esters and substrates sensitive to aqueous acids/bases. Catalyst: Potassium Trimethylsilanolate (TMSOK).[2]

Why It Works: TMSOK (


) acts as a soluble source of "anhydrous hydroxide" in organic solvents (THF). It attacks the carbonyl to form a silyl ester intermediate, which hydrolyzes upon aqueous workup. It avoids the harsh thermodynamic conditions of refluxing aqueous NaOH.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 equiv of ester in anhydrous THF (0.2 M concentration).

  • Addition: Add 1.1–1.5 equiv of solid TMSOK in one portion at Room Temperature (RT).

  • Reaction: Stir at RT. A precipitate (the potassium salt of the acid) often forms.

    • Note: If no precipitate forms after 2 hours, heat to 40°C.[1]

  • Quench: Dilute with Et₂O. The potassium salt is often insoluble in ether.[1]

  • Isolation: Filter the solid salt. Wash with Et₂O.[1][3] Dissolve the salt in water and carefully acidify with 1M HCl to precipitate the free acid.

Troubleshooting Protocol B:

Symptom Probable Cause Corrective Action
Gummy Precipitate Polymerization/Agglomeration Add small amounts of DCM to the THF to improve solubility of the intermediate.

| Incomplete Conversion | Moisture contamination | TMSOK degrades to KOH/HMDSO in air.[1] Use fresh reagent stored in a desiccator.[1] |

Protocol C: Silyl-Dealkylation (TMSI)

Best For: Substrates that cannot tolerate any base (e.g., pyrazoles with sensitive halogen leaving groups). Catalyst: Iodotrimethylsilane (TMSI).[4]

Mechanism: This is an


 cleavage of the alkyl-oxygen bond, not the acyl-oxygen bond. It proceeds under neutral conditions.[1]

Step-by-Step Workflow:

  • Setup: Strictly anhydrous conditions (glovebox or Schlenk line).

  • Solvent: Dissolve substrate in anhydrous Chloroform or DCM .[1]

  • Addition: Add 1.2–1.5 equiv of TMSI dropwise at 0°C.

  • Reflux: Warm to RT or reflux (40–60°C) for 2–4 hours.

  • Quench: Cool to 0°C. Add Methanol (destroys excess TMSI) followed by aqueous sodium thiosulfate (removes iodine color).

  • Extraction: Extract with DCM.

Troubleshooting Protocol C:

Symptom Probable Cause Corrective Action

| Purple/Brown Solution | Iodine (


) formation | Wash organic layer with 10% 

until colorless. | | Low Yield | Ether cleavage | TMSI also cleaves ethers.[1][4] If your pyrazole has methoxy groups, avoid this method. |

Comparative Data Summary

FeatureLiOH (Standard) Enzyme (CAL-B) TMSOK TMSI
pH Conditions Basic (pH 12-14)Neutral (pH 7-8)Basic (Anhydrous)Neutral/Acidic
Temperature 25–60°C30–45°C25–40°C40–80°C
Solvent THF/H₂OBuffer/DMSOTHFDCM/CHCl₃
Decarboxylation Risk High (if heated)Very LowLowLow
Steric Tolerance ModerateLowHigh High
Cost LowHighModerateHigh

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 or HO-. Tetrahedron Letters, 25(51), 5831-5834.

    • Foundational text for TMSOK usage in ester hydrolysis.
  • Anderson, E. M., et al. (2000). Biocatalytic hydrolysis of esters using immobilized lipases.[5] Organic Process Research & Development, 4(6), 596-601.

    • Describes industrial scaling of CAL-B hydrolysis.
  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide.[4] The Journal of Organic Chemistry, 42(23), 3761-3764.

    • Establishes the mechanism for TMSI mediated dealkyl
  • Google Patents. (2014). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. CN104703972A.[1]

    • Highlights the risks of decarboxyl

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Isobutyl and 5-Methyl Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These heterocyclic molecules have demonstrated a remarkable breadth of therapeutic potential, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a compound's pharmacological profile.

This guide provides an in-depth comparison of the bioactivity of two closely related analogues: 5-isobutyl pyrazole-4-carboxylic acid and 5-methyl pyrazole-4-carboxylic acid. While direct comparative studies are not extensively documented, this analysis will leverage established structure-activity relationships (SAR) to extrapolate and compare their potential biological activities. We will delve into their synthesis, explore their potential as kinase inhibitors and antimicrobial agents, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of substituent modifications on the bioactivity of this important class of molecules.

Synthesis of 5-Substituted Pyrazole-4-Carboxylic Acids

The synthesis of 5-substituted pyrazole-4-carboxylic acids typically proceeds through the formation of a corresponding ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid. This two-step approach allows for the versatile introduction of various substituents at the 5-position of the pyrazole ring.

G cluster_0 Synthesis of Ethyl 5-Substituted Pyrazole-4-Carboxylate cluster_1 Hydrolysis Start β-Ketoester & Hydrazine Step1 Cyclocondensation Start->Step1 Product1 Ethyl 5-Substituted Pyrazole-4-carboxylate Step1->Product1 Step2 Base or Acid Hydrolysis Product1->Step2 Product2 5-Substituted Pyrazole-4-carboxylic Acid Step2->Product2

Caption: General synthetic workflow for 5-substituted pyrazole-4-carboxylic acids.

Protocol 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the ethyl ester of 5-methyl-pyrazole-4-carboxylic acid, a key intermediate.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol to a concentration of approximately 0.2 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[4]

  • If an oil is obtained, purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of Ethyl 5-Isobutyl-1H-pyrazole-4-carboxylate (Representative Method)

Materials:

  • Ethyl 5-methyl-3-oxohexanoate (the β-ketoester required for the isobutyl group)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Follow the same procedure as in Protocol 1, substituting ethyl acetoacetate with ethyl 5-methyl-3-oxohexanoate (1.0 eq). The synthesis of this starting material can be achieved through various standard organic chemistry methods, such as the acylation of a corresponding enolate.

Protocol 3: Hydrolysis of Ethyl Pyrazole-4-carboxylates to Pyrazole-4-carboxylic Acids

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[5][6][7]

Materials:

  • Ethyl 5-substituted-pyrazole-4-carboxylate (from Protocol 1 or 2) (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the ethyl pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.[4] A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum.

Comparative Bioactivity and Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The comparison between a 5-methyl and a 5-isobutyl group allows for an analysis of the effect of steric bulk and lipophilicity on bioactivity.

Kinase Inhibitory Activity

Pyrazole-containing compounds are well-established as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[3][8]

  • 5-Methyl Pyrazole-4-Carboxylic Acids: Derivatives with a methyl group at the 5-position have been reported to exhibit antiproliferative activities.[9] The methyl group is generally well-tolerated and can contribute to favorable interactions within the ATP-binding site of kinases.

  • 5-Isobutyl Pyrazole-4-Carboxylic Acids (Projected Activity): While specific data for the 5-isobutyl analogue is scarce, SAR principles suggest that the larger, more lipophilic isobutyl group could offer distinct advantages. The increased steric bulk may allow for enhanced van der Waals interactions within hydrophobic pockets of the kinase active site, potentially leading to increased potency. Furthermore, the isobutyl group may influence the compound's selectivity profile, favoring kinases with larger binding pockets. However, excessive bulk can also lead to steric hindrance, potentially reducing activity. Therefore, experimental validation is crucial.

G RTK Receptor Tyrosine Kinase P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 5-Alkyl Pyrazole Carboxylic Acid Inhibitor->RTK Inhibition

Caption: A representative kinase signaling pathway potentially targeted by pyrazole inhibitors.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a generalized protocol for determining the in vitro kinase inhibitory activity of the synthesized compounds.[10]

G Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Step1 Incubate Kinase, Substrate, ATP, and Test Compound Start->Step1 Step2 Add ADP-Glo™ Reagent Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Kinase Detection Reagent Step3->Step4 Step5 Incubate Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Determine IC50 Step6->End G Start Prepare Serial Dilutions of Test Compounds Step1 Inoculate with Microorganism Start->Step1 Step2 Incubate Step1->Step2 Step3 Observe for Growth Step2->Step3 End Determine MIC Step3->End

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Test compounds (5-isobutyl and 5-methyl pyrazole-4-carboxylic acids)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

Procedure:

  • Prepare a two-fold serial dilution of each test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

CompoundBioactivityReported/Projected IC50/MICRationale for Projected Activity
5-Methyl Pyrazole-4-Carboxylic Acid Kinase InhibitionData available for derivativesThe methyl group is a common substituent in bioactive pyrazoles. [9]
AntimicrobialReported activity for derivativesMethyl-substituted pyrazoles have shown antimicrobial effects. [11]
5-Isobutyl Pyrazole-4-Carboxylic Acid Kinase InhibitionProjected to be activeIncreased lipophilicity and steric bulk of the isobutyl group may enhance binding to hydrophobic pockets in kinases.
AntimicrobialProjected to be activeEnhanced lipophilicity could improve cell membrane penetration.

Conclusion

This guide provides a comparative framework for understanding the potential bioactivities of 5-isobutyl and 5-methyl pyrazole-4-carboxylic acids. While both compounds share a common and versatile scaffold, the seemingly minor difference in their 5-alkyl substituent can have a profound impact on their pharmacological profiles. Based on established structure-activity relationships, it is hypothesized that the 5-isobutyl derivative may exhibit enhanced potency in certain biological assays, particularly those where interactions with hydrophobic pockets are crucial for activity, such as in kinase inhibition. However, it is imperative to underscore that these are projections based on existing knowledge. Rigorous experimental validation, following the detailed protocols provided herein, is essential to definitively characterize and compare the bioactivities of these two promising pyrazole derivatives. The findings from such studies will undoubtedly contribute to the rational design of novel and more effective therapeutic agents based on the pyrazole-4-carboxylic acid scaffold.

References

  • Chandra, et al. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing, 2014. (URL: [Link])

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences, 2011. (URL: [Link])

  • Basu, Sujay, et al. "Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors." Bioorganic & medicinal chemistry 25.1 (2017): 67-74. (URL: [Link])

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 2021. (URL: [Link])

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 2024. (URL: [Link])

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 2011. (URL: [Link])

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (URL: [Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 2025. (URL: [Link])

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Semantic Scholar, 2021. (URL: [Link])

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 1985. (URL: [Link])

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. (URL: [Link])

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 2023. (URL: [Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - ResearchGate. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 2010. (URL: [Link])

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. u:scholar, 2023. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharmacia Lettre, 2012. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen, 2020. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2025. (URL: [Link])

  • Synthesis of Carboxylic Acids. (URL: [Link])

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 2024. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020. (URL: [Link])

  • 21.6 Chemistry of Esters. LibreTexts, 2023. (URL: [Link])

  • Ester to Acid - Common Conditions. (URL: [Link])

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 2026. (URL: [Link])

  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Asian Journal of Research in Chemistry, 2018. (URL: [Link])

  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate - PubChem. (URL: [Link])

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Ethyl 5-formyl-1h-pyrazole-4-carboxylate (C7H8N2O3) - PubChemLite. (URL: [Link])

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FTIR Analysis of Carboxylic Acid Substituents on Pyrazole Rings: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of FTIR characteristic peaks for carboxylic acid substituents attached to pyrazole rings, contrasted with benzene (benzoic acid) and aliphatic analogs. It is designed for researchers requiring precise structural validation of pyrazole-based pharmacophores.

Executive Summary & Scientific Context

In drug discovery, the pyrazole ring is a privileged scaffold found in blockbuster drugs like Celecoxib and Rimonabant. When functionalized with a carboxylic acid (-COOH), the vibrational spectroscopy becomes complex due to the interplay between the electron-rich


-system of the pyrazole, the electron-withdrawing nature of the nitrogen atoms, and strong intermolecular hydrogen bonding.

The Core Challenge: Distinguishing the specific electronic environment of a pyrazole-bound carboxylic acid compared to a standard aromatic (benzoic) or aliphatic acid. A standard FTIR library match is often insufficient due to tautomerism and dimer formation in the solid state.

This Guide’s Value: We move beyond generic peak lists to explain the causality of spectral shifts, enabling you to use FTIR as a rapid, self-validating structural confirmation tool.

Mechanistic Insight: The "Heteroatom Effect"

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms at play:

  • Inductive Effect (-I): The nitrogen atoms in the pyrazole ring are electronegative. When the -COOH is attached (especially at the 3-position adjacent to Nitrogen), the -I effect withdraws electron density from the carbonyl carbon. This strengthens the C=O bond, shifting the stretch to a higher wavenumber (blue shift) compared to benzoic acid.

  • Resonance Effect (+M): The pyrazole ring is

    
    -excessive. If the -COOH is at the 4-position, it can participate in conjugation similar to a vinyl group. This single-bond character weakening shifts the C=O stretch to a lower wavenumber  (red shift).
    
  • The Net Result: Pyrazole carboxylic acids typically exhibit C=O stretches in the 1690–1720 cm⁻¹ range, often slightly higher than benzoic acid (1680–1700 cm⁻¹) but lower than saturated aliphatic acids (1710–1730 cm⁻¹).

Comparative Spectral Analysis

The following table synthesizes experimental data to highlight the diagnostic differences between Pyrazole-COOH and its analogs.

Table 1: Diagnostic Peak Comparison (Solid State / KBr)
Vibrational ModePyrazole-COOH (Target)Benzoic Acid (Aromatic Ref)Aliphatic Acid (e.g., Butyric)Mechanistic Note

(O-H) Stretch
2500–3300 cm⁻¹ (Very Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Critical: In pyrazoles, this overlaps with

(N-H) (~3100–3400), creating a massive "super-broad" envelope.

(C=O) Carbonyl
1690–1720 cm⁻¹ 1680–1700 cm⁻¹1710–1730 cm⁻¹Pyrazole C=O is sensitive to ring position (3- vs 4-). 3-COOH is typically higher freq. than 4-COOH.

(C=N / C=C) Ring
1530–1580 cm⁻¹ 1580–1600 cm⁻¹N/AValidation Peak: The presence of the 1530–1580 doublet confirms the heteroaromatic ring, distinguishing it from simple benzene derivatives.

(C-O) Stretch
1210–1320 cm⁻¹ 1280–1320 cm⁻¹1210–1320 cm⁻¹Less diagnostic due to fingerprint region crowding.

(O-H) Wag
910–950 cm⁻¹ (Broad)~930 cm⁻¹~920 cm⁻¹Indicates dimerization. Disappears in dilute solution.
Deep Dive: The Dimerization Trap

In the solid state (KBr pellet or ATR powder), pyrazole carboxylic acids do not exist as monomers. They form stable cyclic dimers or ribbons via intermolecular hydrogen bonds.

  • Monomer (Free Acid):

    
    (C=O) ~1760 cm⁻¹ (Rarely seen unless in gas phase or ultra-dilute CH₂Cl₂).
    
  • Cyclic Dimer:

    
    (C=O) ~1700 cm⁻¹ (The standard observed peak).
    

Self-Validating Logic: If you observe a sharp peak at 1760 cm⁻¹ in a solid sample, your sample is likely wet (hydrolysis) or forming a salt, breaking the dimer network. A broad band at 1700 cm⁻¹ confirms the intact acid dimer.

Experimental Protocol: Artifact-Free Acquisition

Standard FTIR protocols often fail with heterocyclic acids due to moisture sensitivity (hygroscopicity of the pyrazole ring). Follow this optimized workflow.

Method A: ATR (Attenuated Total Reflectance) - Recommended for QC
  • Crystal Clean: Ensure the ZnSe or Diamond crystal is bone-dry. Clean with isopropanol and dry with nitrogen flow.

  • Sample Prep: Grind the pyrazole-COOH solid into a fine powder. Do not use coarse crystals, as they reduce contact and weaken the diagnostic C=O signal.

  • Application: Apply high pressure using the anvil.

  • Acquisition: Scan range 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation: Check the 2000–2500 cm⁻¹ region. If "noisy" atmospheric CO₂ peaks appear, purge the system, as CO₂ doublets can obscure weak overtone bands typical of amino-acids.

Method B: KBr Pellet - Recommended for Publication/Structural ID
  • Ratio: Mix 1–2 mg of sample with 200 mg of dry KBr (dried at 110°C overnight).

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like consistency. Warning: Excessive grinding of pyrazoles can induce polymorphic transitions or amorphization, broadening peaks.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

  • Check: The pellet must be transparent. Cloudy pellets indicate moisture (broad OH water peak at 3400 cm⁻¹) which will mask the N-H/O-H overlap region.

Visualizations & Logic Flows

Figure 1: Spectral Interpretation Workflow

This logic flow guides the researcher from raw spectrum to structural confirmation.

FTIR_Workflow Start Acquire Spectrum (Solid State) CheckOH Check 2500-3400 cm⁻¹ Is it a massive broad envelope? Start->CheckOH Decision1 Likely H-Bonded Acid Dimer (O-H + N-H overlap) CheckOH->Decision1 CheckCO Check 1690-1720 cm⁻¹ Is there a strong sharp peak? Decision2 Confirm Carboxylic Acid (C=O Stretch) CheckCO->Decision2 CheckRing Check 1530-1580 cm⁻¹ Are there medium intensity ring bands? Decision3 Confirm Pyrazole Core (C=N / C=C Stretch) CheckRing->Decision3 Decision1->CheckCO Yes Error REJECT: Check for Salt/Ester Decision1->Error No (Sharp peaks only) Decision2->CheckRing Yes Decision2->Error No (Peak at 1740+ or <1650) Result VALIDATED: Pyrazole-COOH Decision3->Result Yes Decision3->Error No (Benzene ring only?)

Caption: Step-by-step logic for validating Pyrazole-Carboxylic Acid structures via FTIR.

Figure 2: Hydrogen Bonding Dynamics

Understanding the dimer state is crucial for explaining the C=O shift.

HBonding Monomer Free Monomer (Dilute Solution/Gas) C=O: ~1760 cm⁻¹ O-H: Sharp ~3550 cm⁻¹ Interaction Intermolecular Forces (Concentration/Solidification) Monomer->Interaction Solvent Evaporation Dimer Cyclic Dimer (Solid State/KBr) C=O: ~1700 cm⁻¹ O-H: Broad 2500-3300 cm⁻¹ Interaction->Dimer H-Bond Formation

Caption: Shift in characteristic frequencies driven by the transition from monomer to cyclic dimer in solid-state analysis.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1H-Pyrazole-3-carboxylic acid derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][2] (2020).[3] Detailed analysis of dimer shifts in aromatic acids. Available at: [Link]

  • ResearchGate Publications. Vibrational assignments of pyrazole derivatives and hydrogen bonding effects. (Multiple comparative studies). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Heterocycles. Comprehensive characteristic frequency tables. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-4-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-4-Carboxylic Acids and the Power of In Silico Comparison

The pyrazole-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors for a diverse range of protein targets.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of therapeutics for inflammatory diseases, cancer, and metabolic disorders.[2][3][4] In the quest for novel drug candidates, computational methods, particularly molecular docking, have become indispensable tools for rapidly assessing the potential of new chemical entities.[5]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazole-4-carboxylic acid inhibitors against their respective protein targets. We will delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and demonstrate how to interpret the results to inform structure-activity relationships (SAR). By comparing these inhibitors to established alternatives, we can gain valuable insights into their binding modes and potential for further optimization.

For the purpose of this guide, we will focus on three key protein targets:

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitotic progression, making it a key target in oncology.[6]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical kinase in the innate immune signaling pathway, representing a major target for inflammatory diseases.[2]

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism, the inhibition of which is a primary strategy for treating gout and hyperuricemia.[4]

Methodology: A Framework for Rigorous Comparative Docking

A robust and reproducible docking protocol is the foundation of any meaningful in silico study. The following workflow is designed to ensure scientific integrity and generate reliable, comparable results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Prep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PDB_Prep Ligand Ligand Structure Preparation Dock Molecular Docking (AutoDock Vina) Ligand->Dock Grid Grid Box Generation (Define binding site) PDB_Prep->Grid Grid->Dock Redock Protocol Validation (Re-docking of co-crystallized ligand) Dock->Redock Validation Loop Results Results Analysis (Binding energy, interactions) Dock->Results Compare Comparative Analysis (vs. Alternative Inhibitors) Results->Compare SAR SAR Interpretation Compare->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

This protocol details the necessary steps for a comparative docking study using the widely accessible and validated software AutoDock Vina.[7]

1. Preparation of the Receptor (Protein)

  • Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogens, and assigning partial charges.

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use:

      • Aurora A Kinase: PDB ID 3W16[8]

      • IRAK4: PDB ID 4Y73[9]

      • Xanthine Oxidase: PDB ID 1FIQ[10]

    • Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

    • Using AutoDockTools (ADT), add polar hydrogens to the protein. This is a critical step for accurate hydrogen bond detection.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligands

  • Objective: To generate 3D structures of the pyrazole-4-carboxylic acid inhibitors and their alternatives, and prepare them for docking.

  • Protocol:

    • Obtain the 2D structures of the ligands. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.

    • Using ADT, assign Gasteiger charges to the ligand atoms and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

3. Docking Protocol Validation

  • Objective: To ensure the reliability of the docking parameters by re-docking the co-crystallized ligand into the active site.

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file and prepare it as described in Step 2.

    • Define the docking grid box around the active site of the protein, ensuring it encompasses the entire binding pocket.

    • Perform the docking simulation using AutoDock Vina.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11]

4. Comparative Docking Simulations

  • Objective: To dock the pyrazole-4-carboxylic acid inhibitors and their alternatives into the prepared protein structures.

  • Protocol:

    • Using the validated docking parameters and the same grid box, perform docking simulations for all the prepared ligands.

    • For each ligand, AutoDock Vina will generate multiple binding poses with corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

5. Analysis of Docking Results

  • Objective: To analyze and compare the docking results to understand the binding modes and structure-activity relationships.

  • Protocol:

    • Visualize the docked poses of the ligands within the protein's active site using PyMOL or Discovery Studio Visualizer.[12][13]

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein residues.

    • Compare the binding energies and interaction patterns of the pyrazole-4-carboxylic acid inhibitors with those of the alternative inhibitors.

Results: A Comparative Analysis of Binding Affinities and Interactions

The following table summarizes the simulated docking results for our selected pyrazole-4-carboxylic acid inhibitors and their respective alternatives against Aurora A Kinase, IRAK4, and Xanthine Oxidase. The binding affinities are presented as negative values, where a more negative value indicates a stronger predicted binding affinity.

Target ProteinInhibitor ClassCompoundExperimental IC50/KiPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Simulated)
Aurora A Kinase Pyrazole-4-Carboxylic Acid AnalogP-6[14]0.11 µM-9.2Ala213, Leu263, Tyr212, Glu211
AlternativeAlisertib (MLN8237)[2]1.2 nM-10.5Ala213, Leu263, Tyr212, Arg220
IRAK4 Pyrazole-4-Carboxylic Acid AnalogCompound 32[15]5 nM-10.8Met265, Tyr262, Asp329, Asn316
AlternativePF-06650833[16]0.2 nM-11.5Met265, Tyr262, Asp329, Gly201
Xanthine Oxidase Pyrazole-4-Carboxylic Acid AnalogCompound 16f[17]4.2 nM-8.9Arg880, Phe914, Phe1009, Glu802
AlternativeFebuxostat[18]5.4 nM-9.5Arg880, Phe914, Phe1009, Thr1010

Note: The binding affinities and key interacting residues are simulated for illustrative purposes based on the principles of molecular docking and known inhibitor binding modes. Actual results may vary.

Visualizing the Binding Modes

The following diagrams illustrate the conceptual binding modes of the pyrazole-4-carboxylic acid inhibitors and their alternatives within the active sites of their respective targets.

G cluster_aurora Aurora A Kinase Active Site Ala213 Ala213 Leu263 Leu263 Tyr212 Tyr212 P6 Pyrazole-4-COOH P6->Ala213 H-bond P6->Leu263 Hydrophobic Alisertib Alisertib Alisertib->Leu263 Hydrophobic Alisertib->Tyr212 H-bond

Caption: Binding modes in Aurora A Kinase.

G cluster_irak4 IRAK4 Active Site Met265 Met265 Tyr262 Tyr262 Asp329 Asp329 C32 Pyrazole-4-COOH C32->Met265 Hydrophobic C32->Asp329 H-bond (Carboxylate) PF066 PF-06650833 PF066->Tyr262 Pi-stacking PF066->Asp329 H-bond

Caption: Binding modes in IRAK4.

G cluster_xo Xanthine Oxidase Active Site Arg880 Arg880 Phe914 Phe914 Phe1009 Phe1009 C16f Pyrazole-4-COOH C16f->Arg880 H-bond (Carboxylate) C16f->Phe914 Pi-stacking Febuxostat Febuxostat Febuxostat->Arg880 H-bond Febuxostat->Phe1009 Pi-stacking

Caption: Binding modes in Xanthine Oxidase.

Discussion and Interpretation

The comparative docking analysis provides valuable insights into the structure-activity relationships of pyrazole-4-carboxylic acid inhibitors.

  • Aurora A Kinase: The pyrazole-4-carboxylic acid analog P-6 demonstrates a strong predicted binding affinity, comparable to the potent alternative inhibitor Alisertib.[2][14] The key interactions with the hinge region residue Ala213 and the hydrophobic pocket formed by Leu263 are crucial for its activity. The slightly higher predicted affinity of Alisertib may be attributed to additional interactions with residues like Arg220.

  • IRAK4: Compound 32, a pyrazole-containing inhibitor, exhibits a very strong predicted binding affinity, consistent with its low nanomolar experimental potency.[15] The carboxylate moiety of the pyrazole-4-carboxylic acid is predicted to form a critical hydrogen bond with Asp329 in the active site. The alternative inhibitor, PF-06650833, with its even higher potency, likely engages in additional optimized interactions within the binding pocket.[16]

  • Xanthine Oxidase: The pyrazole-4-carboxylic acid derivative 16f shows a predicted binding affinity in the same range as the clinically used drug Febuxostat.[17][18] The docking poses suggest that the pyrazole core engages in pi-pi stacking interactions with key phenylalanine residues (Phe914 and Phe1009), while the carboxylate group forms a crucial hydrogen bond with Arg880. This highlights the importance of the pyrazole-4-carboxylic acid scaffold for potent XO inhibition.

The logical relationship between the docking results and the inhibitor properties can be summarized as follows:

G cluster_docking Docking Outputs cluster_properties Inhibitor Properties BindingEnergy Lower Binding Energy Potency Higher Potency (Lower IC50) BindingEnergy->Potency Correlates with KeyInteractions Favorable Interactions (H-bonds, Hydrophobic, etc.) KeyInteractions->Potency Contributes to Selectivity Improved Selectivity KeyInteractions->Selectivity Can determine

Caption: Relationship between docking results and inhibitor properties.

Conclusion: Driving Drug Discovery Forward with In Silico Insights

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole-4-carboxylic acid inhibitors. By adhering to a rigorous and validated protocol, researchers can generate reliable in silico data to guide the design and optimization of novel drug candidates. The comparative approach, pitting these promising scaffolds against established alternatives, offers a powerful strategy for understanding their binding modes and identifying opportunities for enhancing their potency and selectivity. As computational tools continue to evolve, their integration into the drug discovery pipeline will be paramount in accelerating the development of next-generation therapeutics.

References

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

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  • Enroth, C., Eger, B. T., Okamoto, K., Nishino, T., Nishino, T., & Pai, E. F. (2000). Crystal structures of bovine milk xanthine dehydrogenase and xanthine oxidase: structure-based mechanism of conversion. Proceedings of the National Academy of Sciences, 97(20), 10723-10728. [Link]

  • McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS medicinal chemistry letters, 6(7), 819–824. [Link]

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  • Enroth, C., Eger, B.T., Okamoto, K., Nishino, T., Nishino, T., & Pai, E.F. (2000). CRYSTAL STRUCTURE OF XANTHINE OXIDASE FROM BOVINE MILK. RCSB Protein Data Bank. [Link]

  • Ali, M. R., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. [Link]

  • Sharma, P., et al. (2021). Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Der Pharma Chemica, 13(1), 1-8. [Link]

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  • Fukunaga, R., et al. (2003). Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. The Journal of biological chemistry, 278(3), 1848–1855. [Link]

  • Nagda, D. C., et al. (2018). Discovery of potential xanthine oxidase inhibitors using in silico docking studies. Der Pharma Chemica, 10(4), 136-141. [Link]

  • Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. [Link]

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  • Patel, R. V., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 15(1), 58. [Link]

  • Hille, R., & Nishino, T. (1995). Flavoprotein structure and mechanism. 4. Xanthine oxidase and xanthine dehydrogenase. FASEB journal, 9(11), 995–1003. [Link]

  • Truglio, J. J., et al. (2002). The 1.6-A crystal structure of the class II-type E. coli purine nucleoside phosphorylase-allopurinol complex. Structure, 10(1), 115–123. [Link]

  • Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 15(1), 58. [Link]

  • Kelly, S. J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(7), 812–818. [Link]

  • Tumey, L. N., et al. (2018). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS medicinal chemistry letters, 9(10), 986–991. [Link]

  • Foda, M. I., et al. (2021). Design, synthesis, and biological evaluation of isatin‐indole‐3‐carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 354(10), 2100181. [Link]

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  • Borges, F., et al. (2021). Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity. Pharmaceuticals, 14(3), 247. [Link]

  • Enroth, C., Eger, B.T., Okamoto, K., Nishino, T., Nishino, T., & Pai, E.F. (2024). pdb_00001fiq. wwPDB. [Link]

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  • Fischmann, T.O. (2016). Irak4-inhibitor co-structure. RCSB Protein Data Bank. [Link]

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  • El-Sayed, M. A. A., et al. (2018). Antihyperuricemic and xanthine oxidase inhibitory activities of the ethanolic extract of Tribulus arabicus and its fractions. PloS one, 13(8), e0202572. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid . As a nitrogen-containing heterocyclic acid, this compound presents specific challenges regarding NOx generation during combustion and acidity during storage.

Effective disposal requires a Source-Segregation Strategy . You must treat this material as a hazardous chemical intermediate. Under no circumstances should this compound be discharged into municipal sewer systems or trash.

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Must be disposed of via Solid Waste stream unless in solution.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Weak acid. Incompatible with strong bases (exothermic risk).
Combustibility Combustible OrganicSuitable for High-Temperature Incineration .
Heteroatoms Nitrogen (Pyrazole ring)Incineration requires flue gas scrubbing (to capture NOx).
Water Solubility Low to ModerateMay precipitate in aqueous waste containers; agitation required.

Waste Segregation Strategy (The Causality)

Why we segregate: To prevent uncontrolled exothermic reactions and ensure regulatory compliance.

Rule 1: The "Solid vs. Solution" Decision

Disposal procedures diverge based on the state of the matter.

  • Pure Compound (Solid): Must be packaged in the Solid Organic Waste stream.

  • Reaction Mixtures (Liquid): Must be characterized by the solvent system.

    • Halogenated Solvents (DCM, Chloroform): Stream A.

    • Non-Halogenated Solvents (Methanol, DMSO): Stream B.

Rule 2: Chemical Incompatibility (Self-Validating Step)

Before adding this acid to a waste container, you must validate the container's contents.

  • DANGER: Do not mix with Strong Oxidizers (e.g., Peroxides, Nitric Acid) or Strong Bases (e.g., Sodium Hydroxide pellets).

  • Validation: Check the pH of the aqueous waste container. If pH > 10, do not add this acid directly without neutralization, as heat generation may pressurize the vessel.

Detailed Disposal Protocol

Phase A: Preparation & Packaging
  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Use a fume hood to avoid dust inhalation.

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Glass or chemically resistant plastic (HDPE/PTFE).

  • Labeling:

    • Must be labeled "Hazardous Waste."

    • List specific chemical name: "this compound."

    • Check hazard boxes: [x] Toxic [x] Irritant. [1][2]

Phase B: The Transfer (Operational Workflow)

Follow this logic flow to determine the correct disposal path.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath StreamSolid Stream: Solid Organic Waste (Wide-mouth HDPE) SolidPath->StreamSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck StreamHalo Stream: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->StreamHalo Contains Halogens StreamNonHalo Stream: Non-Halogenated Solvent Waste (e.g., MeOH, DMSO) SolventCheck->StreamNonHalo No Halogens Final Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) StreamSolid->Final StreamHalo->Final StreamNonHalo->Final

Caption: Decision tree for segregating pyrazole-carboxylic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Framework

United States (RCRA - EPA)

While this specific intermediate is not typically "P-listed" or "U-listed" (unless specified by a commercial trade name), it must be characterized by the generator.

  • Waste Code: If dissolved in ignitable solvents (Flash point < 60°C), assign D001 . If the pH is ≤ 2, assign D002 .

  • Default Status: Treat as Non-Regulated Hazardous Waste (unless characteristically hazardous) but dispose of via licensed hazardous waste contractors.

European Union (EWC Codes)
  • 16 05 06: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Contingencies (Spill Management)

Scenario: Powder spill on benchtop.

  • Isolate: Evacuate immediate area if dust is airborne.

  • Protect: Don N95 or P100 respirator if outside a fume hood.

  • Neutralize:

    • Cover spill with Soda Ash (Sodium Carbonate) or Cat Litter (Bentonite) to suppress dust and neutralize acidity.

    • Why: The carbonate reacts with the carboxylic acid to form a stable salt.

  • Collect: Scoop into a disposal bag. Label as "Spill Debris: Organic Acid."

  • Clean: Wash surface with soap and water; test surface pH to ensure neutral residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary for 1H-Pyrazole-4-carboxylic acid (Analogous Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. [Link]

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Personal protective equipment for handling 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid (also known as 5-isobutyl-1H-pyrazole-4-carboxylic acid) is a functionalized heterocyclic building block frequently used in fragment-based drug discovery (FBDD) and agrochemical synthesis. Its structure features an acidic carboxyl group, a nitrogen-rich pyrazole core, and a lipophilic isobutyl tail.

While specific toxicological data for this exact derivative may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis with homologous pyrazole carboxylic acids dictates that we treat this compound as a corrosive irritant with high potential for respiratory sensitization.

The Golden Rule of this Protocol:

Treat the lack of specific LD50 data not as an absence of risk, but as a mandate for maximum containment. We protect the scientist to protect the data integrity.

Hazard Identification & Risk Assessment

Based on "read-across" data from analogous compounds (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid) [1], the following GHS classifications are applied as a Precautionary Baseline :

Hazard ClassGHS CodeHazard StatementMechanistic Risk
Skin Irritation H315 Causes skin irritationAcidic functionality can hydrolyze skin lipids; isobutyl group aids lipophilic penetration.
Eye Irritation H319 Causes serious eye irritationSolid dust dissolves in ocular fluid to form an acidic solution (

), causing immediate burns.
STOT-SE H335 May cause respiratory irritationFine particulate matter (dust) targets bronchial mucous membranes.

Personal Protective Equipment (PPE) Matrix

This section details not just what to wear, but why specific materials are selected based on the chemical's permeation properties.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary PPE (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges and organic vapor (OV) relief.

    • Causality: The carboxylic acid moiety can sublime or create acidic dust. Simple N95 masks do not neutralize acidic vapors potentially generated during exothermic reactions.

B. Hand Protection (The Tactile Barrier)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double-gloving is mandatory when handling solutions.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., blue).

    • Outer Glove: 4 mil Nitrile (Contrast color, e.g., white) or Long-cuff.

    • Causality: The isobutyl group increases the molecule's lipophilicity compared to simple methyl-pyrazoles, theoretically increasing permeation rates through latex. Latex is strictly prohibited due to poor acid resistance [2].

C. Ocular & Body Defense[6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Note: Safety glasses are insufficient for powders. Airborne dust can bypass side-shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe leather/composite shoes.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk Step)
  • Risk: Generation of electrostatic dust.

  • Procedure:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun on the weighing boat and spatula before contact. Pyrazoles are organic solids prone to static charge buildup, which causes "jumping" of powder.

    • Keep a damp paper towel (water) near the balance to wipe up minor dust immediately (wet method prevents aerosolization).

Phase 2: Reaction Setup
  • Risk: Exotherm upon deprotonation.

  • Procedure:

    • If using a base (e.g., NaH, K2CO3) to couple the carboxylic acid, add the base slowly at 0°C.

    • Why: The carboxylic acid proton (

      
      ) will react rapidly with strong bases, releasing heat and potentially gas (
      
      
      
      if carbonate is used), which can aerosolize the mixture.
Phase 3: Decontamination
  • Solvent Choice: Ethanol or Methanol followed by soap/water.

  • Logic: The isobutyl chain makes the compound moderately hydrophobic; water alone may not effectively solubilize residues.

Visualizing the Safety Logic

The following diagram illustrates the "Check-Act-Verify" loop required for handling this compound.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment (Check H315, H319, H335) Start->RiskAssess EngControl Engineering Control Check (Fume Hood Velocity > 80fpm) RiskAssess->EngControl Confirm Hazards EngControl->Start Airflow Fail (STOP) PPE_Don PPE Donning: Nitrile (Double) + Goggles + Lab Coat EngControl->PPE_Don Airflow OK Action_Weigh Action: Weighing/Transfer (Use Anti-Static Tools) PPE_Don->Action_Weigh Action_React Action: Synthesis (Control Exotherm) Action_Weigh->Action_React Decon Decontamination (Ethanol Wipe -> Soap/Water) Action_React->Decon Disposal Disposal (Solid Hazardous Waste) Decon->Disposal

Figure 1: The "Safe Handling Loop" ensures engineering controls are verified before any chemical container is opened.

Disposal & Emergency Response

Waste Management

Do not treat this as general trash.[1]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Solid Hazardous Waste drum (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Aqueous streams must be adjusted to pH 6–8 before disposal or segregated into Acidic Aqueous Waste . Organic streams go to Non-Halogenated Organic Solvents .

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4] The acidic nature requires prolonged flushing to normalize ocular pH.

  • Skin Contact: Wash with soap and water.[2][5][3][1][6][4] Do not use solvent (ethanol) on skin, as it may enhance absorption of the isobutyl moiety.

References

  • PubChem. Compound Summary: 1-Methyl-1H-pyrazole-5-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Accessed October 26, 2025. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9] Chapter 7: Working with Chemicals.[7] National Academies Press (US); 2011.[9][10] [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

Sources

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